Phenylalanine, beta-methyl-
Description
Properties
CAS No. |
2643-78-9 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-phenylbutanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7?,9-/m0/s1 |
InChI Key |
IRZQDMYEJPNDEN-NETXQHHPSA-N |
SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N |
Isomeric SMILES |
CC(C1=CC=CC=C1)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N |
sequence |
X |
Synonyms |
2-amino-3-phenylbutanoic acid 2-amino-3-phenylbutanoic acid, (DL)-isomer 2-amino-3-phenylbutanoic acid, (L)-isomer 2-amino-3-phenylbutanoic acid, hydrochloride, (DL)-isomer beta-methylphenylalanine |
Origin of Product |
United States |
Foundational & Exploratory
conformational constraints of beta-methylphenylalanine in peptides
Conformational Constraints of -Methylphenylalanine in Peptidomimetics: A Technical Guide
Executive Summary
In the rational design of peptide therapeutics, entropy is the enemy of affinity. Native peptides often exist as ensembles of rapidly interconverting conformers, only a fraction of which represent the bioactive state.
This guide provides a technical roadmap for utilizing
Structural Mechanics: The Lock
The introduction of a methyl group at the
The Mechanism of Constraint
In unsubstituted phenylalanine, the side chain rotates relatively freely around the
Stereochemical Preferences
The specific rotamer stabilized depends on the absolute configuration of the
| Stereoisomer | Common Designation | Preferred | Structural Consequence |
| (2S, 3S) | Erythro-L | gauche(-) ( | Mimics the "native" preferred rotamer of L-Phe but with high rigidity. |
| (2S, 3R) | Threo-L | trans ( | Forces the phenyl ring extended away from the backbone; often induces extended backbone conformations. |
| (2R, 3S) | Threo-D | trans ( | Mirror image of (2S, 3R); useful for probing D-amino acid pockets. |
| (2R, 3R) | Erythro-D | gauche(+) ( | Mirror image of (2S, 3S). |
Critical Insight: The
isomer is frequently used to "freeze" the bioactive conformation of L-Phe in receptors that require a compact side-chain arrangement (e.g., certain GPCRs), while theisomer is used to probe for trans or extended binding pockets.
Experimental Characterization: NMR Protocol
Trusting the design requires verifying the conformation in solution. The following protocol utilizes
The Vicinal Coupling Constant ( )
The Karplus relationship correlates the vicinal coupling constant between the
Diagnostic J-Values:
-
Small Coupling (
Hz): Indicates a gauche relationship (dihedral angle ). -
Large Coupling (
Hz): Indicates an anti (trans) relationship (dihedral angle ).
Protocol: Determination of Side-Chain Orientation
Step 1: Sample Preparation
-
Dissolve peptide (1-5 mM) in an appropriate solvent (DMSO-d6 is preferred for mimicking receptor environments;
for physiological solubility). -
Ensure pH is buffered (pH 5-6) to minimize amide proton exchange if backbone NOEs are required.
Step 2: 1D
-
Acquire a high-resolution 1D spectrum (min. 500 MHz).
-
Identify the
doublet and the multiplet (often a quintet due to coupling with and the methyl group).
Step 3: J-Coupling Analysis
-
Measure the splitting of the
resonance.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Decision Logic:
-
If
Hz: The and are anti. This implies the Phenyl and Carbonyl are likely gauche. -
If
Hz: The and are gauche.
-
Step 4: NOE Validation (ROESY/NOESY)
-
Perform a 2D ROESY experiment (mixing time 200-300 ms).
-
Strong NOE (
): Confirms gauche proton arrangement. -
Strong NOE (
): Indicates proximity of the ring to the backbone, supporting a gauche(-) or gauche(+) side chain. -
Strong NOE (
): Helps define the angle.
Visualization of Analytical Logic
Figure 1: Decision logic flow for determining the side-chain rotamer of
Synthetic Considerations: Accessing the Isomers
High-purity stereoisomers are non-negotiable. A mixture of
Asymmetric Synthesis Routes
-
Evans Oxazolidinone Auxiliary: The most robust method for small-scale synthesis. Alkylation of the chiral enolate with benzyl bromide derivatives yields high diastereoselectivity (typically >95:5).
-
Note: The specific auxiliary (e.g., valine-derived vs. phenylalanine-derived) determines the absolute configuration at the
-carbon.
-
-
Asymmetric Hydrogenation: Using chiral Rhodium or Ruthenium catalysts to hydrogenate
-methyl-cinnamic acid derivatives. This is scalable but requires careful catalyst selection to set both centers simultaneously. -
Biocatalytic Resolution: Enzymatic resolution (e.g., using acylases) is effective for separating racemic mixtures if total synthesis is not feasible.
Case Studies in Drug Design
Opioid Receptor Ligands (The Hruby Legacy)
The most authoritative examples of
-
Challenge: The native enkephalin is highly flexible and degrades rapidly.
-
Solution: Incorporation of
- -Me-Phe into the cyclic peptide DPDPE (Tyr-c[D-Pen-Gly-Phe-D-Pen]). -
Outcome: The
isomer locked the side chain into a gauche(-) conformation, which perfectly matched the receptor's hydrophobic pocket. The isomer, forcing a trans conformation, was biologically inactive. This proved that the receptor requires a specific "bent" orientation of the phenyl ring relative to the backbone.
Topographical Design Decision Tree
Use the following logic to select the correct isomer for your specific design goal.
Figure 2: Strategic selection of
References
-
Hruby, V. J., et al. (1990). "Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations." Biochemical Journal, 268(2), 249–262. Link
-
Shenderovich, M. D., et al. (1996). "Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin by NMR spectroscopy and conformational energy calculations." Biopolymers, 38(2), 141-156.[1] Link
- Dhar, A., et al. (2003). "Design, synthesis and conformation of peptides containing beta-methylphenylalanine." Current Medicinal Chemistry, 10(22), 2429-2449.
- Qian, X., et al. (1989). "Conformational constraints in peptide design: The synthesis of chiral beta-methylphenylalanines." Tetrahedron, 45(6), 1633-1646.
-
Wang, A. C., & Bax, A. (1996).[2] "Determination of the Backbone Dihedral Angles in Human Ubiquitin from Reparametrized Empirical Karplus Equations." Journal of the American Chemical Society, 118(10), 2483–2494. Link
The Strategic Integration of β-Methylphenylalanine in Peptidomimetic Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. A key strategy in this endeavor is the incorporation of non-proteinogenic amino acids. Among these, β-methylphenylalanine emerges as a powerful tool for imparting desirable pharmacological properties. This guide provides an in-depth technical analysis of the role of β-methylphenylalanine in peptidomimetic design, elucidating its impact on conformational rigidity, enzymatic stability, and biological activity. We will explore the synthetic pathways to its various stereoisomers, its incorporation into peptide scaffolds, and the analytical techniques used to characterize the resulting peptidomimetics, offering a comprehensive resource for researchers in the field.
Introduction: The Peptidomimetic Imperative and the Rise of β-Amino Acids
Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by rapid degradation by proteases and poor membrane permeability. Peptidomimetics are designed to mimic the essential structural and functional features of a native peptide while exhibiting improved drug-like properties[1]. The incorporation of β-amino acids is a well-established strategy in peptidomimetic design[2]. These structural analogues of α-amino acids feature an additional methylene unit in their backbone, a seemingly minor modification that confers profound changes in their conformational behavior and resistance to enzymatic hydrolysis[2].
β-Methylphenylalanine, a derivative of β-phenylalanine, introduces further conformational constraints due to the presence of a methyl group on the β-carbon. This substitution significantly influences the local backbone and side-chain geometry, making it a valuable building block for fine-tuning the structure and function of peptidomimetics.
The Core Advantages of β-Methylphenylalanine in Peptidomimetic Scaffolds
The strategic incorporation of β-methylphenylalanine into a peptide sequence offers a multifaceted approach to optimizing its therapeutic potential. The primary advantages stem from its unique structural and chemical properties.
Imparting Conformational Rigidity and Pre-organizing Bioactive Conformations
The additional methyl group on the β-carbon of β-methylphenylalanine restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, leading to a more constrained local conformation compared to its non-methylated counterpart or the parent α-amino acid. This steric hindrance can be exploited to:
-
Induce and Stabilize Secondary Structures: β-amino acids are known to promote the formation of unique helical and turn structures in peptides[2]. The defined stereochemistry of β-methylphenylalanine can further direct the folding of the peptide into specific, predictable secondary structures that can mimic the bioactive conformation of the native peptide ligand.
-
Reduce Entropy upon Binding: By pre-organizing the peptidomimetic into a conformation that is complementary to its target receptor, the entropic penalty of binding is reduced. This can lead to a significant enhancement in binding affinity (lower Ki or IC50 values).
Diagram: Conformational Constraint by β-Methylphenylalanine
Caption: Comparison of the rotational freedom in α-phenylalanine versus the constrained β-methylphenylalanine.
Enhancing Enzymatic Stability and Prolonging Half-Life
One of the most significant advantages of incorporating β-amino acids is the remarkable increase in resistance to proteolytic degradation. The altered backbone geometry of peptides containing β-amino acids makes them poor substrates for many proteases, which are highly specific for the L-α-amino acid backbone of natural peptides.
The presence of the β-methyl group can further enhance this stability. The steric bulk of the methyl group can create a local microenvironment that is even less favorable for protease binding and catalysis. This increased enzymatic stability translates directly to a longer plasma half-life, a critical parameter for therapeutic efficacy. Most native peptides have a short in vivo half-life, often in the range of 2-30 minutes, due to enzymatic degradation and rapid renal clearance[3]. While specific half-life data for β-methylphenylalanine-containing peptides is not always readily available in comparative studies, the general principle of increased stability for β-peptides is well-documented. For instance, a study on oncocin derivatives showed that strategic amino acid substitutions can increase serum half-life from 20 minutes to over 8 hours[4].
Table 1: Hypothetical Comparative Stability of a Heptapeptide
| Peptide Sequence | Native Heptapeptide | β-Methylphenylalanine Analog |
| Structure | Tyr-Gly-Gly-Phe-Leu-Arg-Arg | Tyr-Gly-Gly-(β-Me)Phe-Leu-Arg-Arg |
| Half-life in Human Plasma (t1/2) | ~15 min | > 8 hours (estimated) |
| Primary Degradation Pathway | Proteolytic cleavage | Reduced proteolytic cleavage |
This table presents a hypothetical comparison to illustrate the expected significant increase in stability. Actual values would be sequence and system-dependent.
Synthesis and Incorporation of β-Methylphenylalanine
The successful application of β-methylphenylalanine in peptidomimetic design is contingent on the ability to synthesize its stereoisomers in high purity and efficiently incorporate them into peptide chains.
Stereoselective Synthesis of β-Methylphenylalanine Isomers
β-Methylphenylalanine possesses two chiral centers (Cα and Cβ), giving rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The biological activity of a peptidomimetic is often highly dependent on the specific stereochemistry of the incorporated β-methylphenylalanine. Therefore, access to all four isomers is crucial for structure-activity relationship (SAR) studies.
Several synthetic routes have been developed for the stereoselective synthesis of β-methylphenylalanine and its derivatives[5]. One common approach involves the diastereoselective reduction of a β-keto ester precursor, followed by resolution of the enantiomers.
Experimental Protocol: Example of a Stereoselective Synthesis Step (Conceptual)
-
Enolate Formation: A suitable N-protected α-amino ester is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.
-
Aldol Addition: The enolate is then reacted with benzaldehyde in the presence of a chiral auxiliary or catalyst to induce a diastereoselective aldol addition, forming a β-hydroxy-α-amino acid derivative.
-
Methylation: The hydroxyl group is then converted to a leaving group (e.g., mesylate or tosylate) and displaced with a methyl group via an SN2 reaction with an organocuprate reagent (e.g., lithium dimethylcuprate). The stereochemistry of this step is critical and depends on the configuration of the starting material.
-
Deprotection and Purification: The protecting groups are removed, and the resulting β-methylphenylalanine is purified by chromatography or crystallization. The individual stereoisomers can often be separated by chiral chromatography.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Once the desired Fmoc-protected β-methylphenylalanine isomer is obtained, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols[6][7]. The general workflow for Fmoc-SPPS is as follows:
Diagram: Fmoc-SPPS Cycle for β-Methylphenylalanine Incorporation
Caption: A simplified workflow of the Fmoc-SPPS cycle for incorporating β-methylphenylalanine.
Experimental Protocol: Manual Fmoc-SPPS Coupling of Fmoc-β-Methylphenylalanine-OH
-
Resin Preparation: The resin-bound peptide with a free N-terminal amine is swelled in dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-piperidine adduct.
-
Coupling: A solution of the Fmoc-β-methylphenylalanine-OH (3-5 equivalents), a coupling agent such as HCTU (3-5 equivalents), and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF is added to the resin. The coupling reaction is allowed to proceed for 1-4 hours at room temperature. The extended coupling time is often necessary due to the steric hindrance of the β-methyl group.
-
Washing: The resin is washed extensively with DMF to remove unreacted reagents and byproducts.
-
Cycle Repetition: The deprotection and coupling steps are repeated for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Conformational Analysis of β-Methylphenylalanine-Containing Peptidomimetics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution. The incorporation of β-methylphenylalanine introduces unique NMR spectral features that can be used to probe its conformational influence.
Key NMR Parameters for Conformational Assessment
-
Chemical Shifts (δ): The chemical shifts of the backbone and side-chain protons and carbons are sensitive to the local electronic environment and, therefore, to the peptide's conformation. Deviations from random coil chemical shifts can indicate the presence of stable secondary structures. For instance, in helical structures, the CαH protons typically resonate at a higher field (lower ppm) compared to their random coil values.
-
Coupling Constants (J): Vicinal coupling constants, particularly 3JHNHα, provide information about the backbone dihedral angle φ. The Karplus equation relates the magnitude of the coupling constant to the dihedral angle.
-
Nuclear Overhauser Effect (NOE): NOEs arise from through-space interactions between protons that are close in proximity (< 5 Å). The pattern of NOEs is a rich source of information for determining the global fold of a peptide. For example, the presence of sequential dNN(i, i+1) NOEs is characteristic of helical structures.
Table 2: Representative 1H NMR Chemical Shifts for a β-Methylphenylalanine Residue in a Peptide
| Proton | Typical Chemical Shift Range (ppm) |
| NH | 7.5 - 8.5 |
| CαH | 4.0 - 5.0 |
| CβH | 2.5 - 3.5 |
| CδH3 (Methyl) | 0.8 - 1.5 |
| Phenyl | 7.0 - 7.5 |
Note: These are general ranges and can vary significantly depending on the local conformation and neighboring residues.
Case Studies: β-Methylphenylalanine in Action
The utility of β-methylphenylalanine in peptidomimetic design is best illustrated through specific examples where its incorporation has led to improved biological activity and/or pharmacokinetic properties.
Opioid Peptide Analogs
The endogenous opioid peptides, such as enkephalins and endorphins, are potent analgesics but have poor metabolic stability. The incorporation of β-methylphenylalanine into opioid peptide analogs has been explored to enhance their stability and receptor selectivity. The stereochemistry of the β-methylphenylalanine residue is often critical for receptor binding and can be used to probe the topography of the opioid receptor binding pocket.
Somatostatin Analogs
Somatostatin is a cyclic peptide hormone with a short half-life that regulates the secretion of several other hormones. Synthetic analogs of somatostatin are used clinically to treat various conditions, including acromegaly and certain tumors. The native somatostatin has a plasma half-life of only 2-3 minutes[8]. The incorporation of unnatural amino acids, including β-amino acids, has been a key strategy in developing long-acting somatostatin analogs. While specific data for β-methylphenylalanine in this context is limited in the provided search results, the principle of using conformationally constrained amino acids to improve stability and receptor subtype selectivity is well-established in this field[8][9].
Table 3: Example of Biological Activity Data for a β-Phenylalanine Derivative
| Compound | Target | IC50 (µM) |
| Compound 10 (a β-PAD) | eEF2K | 18.7[5] |
This data is for a β-phenylalanine derivative (β-PAD) and illustrates the type of quantitative data that is crucial for SAR studies.
Conclusion and Future Perspectives
β-Methylphenylalanine is a versatile and powerful building block in the arsenal of the medicinal chemist for the design of peptidomimetics. Its ability to confer conformational rigidity, enhance enzymatic stability, and modulate biological activity makes it an invaluable tool for transforming native peptides into viable drug candidates. The continued development of efficient and stereoselective synthetic routes to its various isomers, coupled with advanced analytical techniques for conformational analysis, will undoubtedly expand its application in the discovery of novel therapeutics. Future research will likely focus on the development of peptidomimetics with multiple β-methylphenylalanine substitutions to create highly stable and potent inhibitors of challenging drug targets, such as protein-protein interactions.
References
-
IC50 values for the synthetic peptides and other porcine-derived... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
-
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC. (2024, October 9). Retrieved February 9, 2026, from [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC. (2024, May 9). Retrieved February 9, 2026, from [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. (n.d.). Retrieved February 9, 2026, from [Link]
-
1 H and 13 C NMR chemical shifts, υ (ppm), multiplicities and coupling... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 9, 2026, from [Link]
- US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents. (n.d.).
-
Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - NIH. (n.d.). Retrieved February 9, 2026, from [Link]
-
PEPlife2: A Updated Repository of the Half-life of Peptides - bioRxiv. (2025, May 16). Retrieved February 9, 2026, from [Link]
-
Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - MDPI. (n.d.). Retrieved February 9, 2026, from [Link]
-
Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. | Semantic Scholar. (n.d.). Retrieved February 9, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved February 9, 2026, from [Link]
-
Document: A structure-activity relationship study and combinatorial synthetic approach of C-terminal modified bifunctional peptides that are delta/mu... - ChEMBL. (n.d.). Retrieved February 9, 2026, from [Link]
-
Organic Letters Ahead of Print - ACS Publications. (n.d.). Retrieved February 9, 2026, from [Link]
-
Stability (half-life) of peptide hormones in blood specimens. - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
-
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - ResearchGate. (2025, September 2). Retrieved February 9, 2026, from [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved February 9, 2026, from [Link]
-
Biological activity of somatostatin and somatostatin analogs on inhibtion of arginine-induced insulin and glucagon release in the rat - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC. (2017, June 2). Retrieved February 9, 2026, from [Link]
-
Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. (2022, February 14). Retrieved February 9, 2026, from [Link]
-
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - Frontiers. (2024, October 8). Retrieved February 9, 2026, from [Link]
-
Stereoselective Synthesis of β-Glycinamide Ribonucleotide - MDPI. (2022, April 14). Retrieved February 9, 2026, from [Link]
-
Coupling constants for 1H and 13C NMR. (n.d.). Retrieved February 9, 2026, from [Link]
-
Development of an albumin-binding ligand for prolonging the plasma half-life of peptide therapeutics - Infoscience. (n.d.). Retrieved February 9, 2026, from [Link]
-
Lanthionine-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]
-
CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design - Oldfield Group Website. (n.d.). Retrieved February 9, 2026, from [Link]
Sources
- 1. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. biomatik.com [biomatik.com]
- 7. mdpi.com [mdpi.com]
- 8. Biological activity of somatostatin and somatostatin analogs on inhibtion of arginine-induced insulin and glucagon release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lanthionine-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Forging of a Non-Standard Amino Acid: A Technical Guide to the MppJ Pathway for β-Methylphenylalanine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of β-Methylphenylalanine
In the landscape of pharmaceutical development and natural product synthesis, non-proteinogenic amino acids (npAAs) represent a frontier of untapped potential. These unique building blocks, when incorporated into peptides and other bioactive molecules, can confer enhanced stability, novel functionalities, and improved pharmacological properties. Among these, β-methylphenylalanine (BmePhe) stands out for its presence in the mannopeptimycins, a class of lipoglycopeptide antibiotics with activity against multidrug-resistant pathogens.[1][2] The enzymatic pathway responsible for its creation, particularly the role of the MppJ enzyme, offers a fascinating case study in biocatalysis and a powerful tool for synthetic biology and drug discovery. This guide provides an in-depth exploration of the MppJ-mediated biosynthesis of β-methylphenylalanine, from its genetic underpinnings to the intricate details of its enzymatic mechanism and practical experimental protocols.
I. The Biosynthetic Blueprint: Unveiling the MppJ Pathway
The synthesis of β-methylphenylalanine is a two-step enzymatic cascade that begins with a common metabolic precursor, phenylpyruvate.[3][4] The pathway is a key tailoring step in the broader biosynthesis of mannopeptimycins in Streptomyces hygroscopicus.[1][2]
The core transformation is the stereospecific methylation of phenylpyruvate at its β-carbon, a reaction catalyzed by the enzyme MppJ.[3][5] This methylation is followed by a transamination reaction, which introduces the amino group to form the final product, (2S, 3S)-β-methylphenylalanine.[3] In heterologous expression systems like E. coli, the promiscuous aminotransferase TyrB has been shown to effectively catalyze this second step.[3][4]
Figure 1: The two-step enzymatic pathway for the biosynthesis of β-methylphenylalanine.
II. The Heart of the Matter: The MppJ Enzyme
MppJ is a fascinating and unusual enzyme, a member of the S-adenosylmethionine (SAM)-dependent methyltransferase superfamily.[6] What sets it apart is its reliance on a non-heme ferric iron (Fe³⁺) center for catalysis, a feature that was elucidated through its crystal structure.[3]
A. Structural Insights and Catalytic Mechanism
The crystal structure of MppJ reveals a unique active site architecture where the ferric ion plays a pivotal role in binding and activating the substrate, phenylpyruvate.[3] The iron center coordinates the α-ketoacid substrate, positioning it optimally for the nucleophilic attack on the methyl group of SAM.[3]
The proposed catalytic mechanism involves the following key steps:
-
Substrate Binding: Phenylpyruvate binds to the active site, with its α-keto and carboxylate groups coordinating with the ferric ion.[3]
-
Activation: The coordination to the iron center enhances the acidity of the β-proton of phenylpyruvate, facilitating its abstraction and the formation of an enolate intermediate.[3]
-
Methyl Transfer: The enolate then acts as a nucleophile, attacking the electrophilic methyl group of SAM in a classic SN2 reaction.[3][5] This stereospecific methylation results in the formation of (3R)-3-methylphenylpyruvic acid.[5]
-
Product Release: The methylated product, β-methylphenylpyruvate, is released from the active site.
A notable feature of the MppJ active site is a "sandwiched bi-water device" which is thought to prevent the formation of reactive oxo-iron(IV) species during the reaction.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biosynthetic Pathway for Mannopeptimycins, Lipoglycopeptide Antibiotics Active against Drug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of a nonhaem-iron SAM-dependent C-methyltransferase and its engineering to a hydratase and an O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
beta-methylphenylalanine vs alpha-methylphenylalanine structural differences
Topic: Structural, Synthetic, and Pharmacological Distinctions Between
Executive Summary
In the rational design of peptidomimetics, the restriction of conformational freedom is a primary strategy to enhance receptor affinity and metabolic stability. Methylation of the phenylalanine side chain or backbone represents two distinct tactical approaches:
-
-Methylphenylalanine (
-MePhe): Introduces a methyl group at the quaternary -carbon, primarily restricting backbone torsion angles ( and ) and stabilizing helical or turn secondary structures. It renders the peptide bond nearly uncleavable by standard proteases. -
-Methylphenylalanine (
-MePhe): Introduces a second chiral center at the -carbon, creating four possible stereoisomers. This modification primarily restricts side-chain chi angles ( , ), locking the aromatic pharmacophore into a specific topography without necessarily rigidifying the backbone to the same extent as -methylation.
This guide details the structural physics, asymmetric synthesis protocols, and pharmacological implications of these two critical non-canonical amino acids.
Structural & Stereochemical Analysis
-Methylphenylalanine: Backbone Rigidification
Replacing the
-
Ramachandran Space: The allowed regions for
and are severely restricted.[1] -MePhe strongly favors helical conformations, particularly the -helix and -helix, due to steric clashes between the -methyl group and the carbonyl oxygen of the preceding residue. -
Achiariality: The C
remains a chiral center, but the absence of an -proton eliminates the primary mechanism for racemization (via enolization) and proteolysis.
-Methylphenylalanine: Side-Chain Topography
Methylation at the
-
-Angle Constraint: The
-methyl group creates steric friction against the peptide backbone and the phenyl ring.[1] This restricts rotation around the C -C bond ( ), forcing the phenyl ring into specific orientations (gauche+, gauche-, or trans) relative to the backbone. -
Design Utility: This is used to map the precise steric requirements of a receptor pocket (e.g., opioid receptors, integrins) by freezing the "active" orientation of the aromatic ring.
Comparative Data: Physicochemical Properties
| Feature | ||
| Modification Site | C | C |
| Chiral Centers | 1 (C | 2 (C |
| Stereoisomers | 2 (L, D) | 4 (erythro-L, threo-L, erythro-D, threo-D) |
| Conformational Effect | Restricts Backbone ( | Restricts Side-chain ( |
| Secondary Structure | Promotes | Variable; affects side-chain packing |
| Proteolytic Stability | High (blocks cleavage) | Moderate (steric hindrance) |
Experimental Protocols: Asymmetric Synthesis
Synthesis of these analogs requires high stereocontrol. Below are the industry-standard protocols for accessing high-purity isomers.
Protocol A: -MePhe via Schöllkopf Bis-Lactim Ether
This method utilizes a chiral auxiliary (typically derived from L-Valine) to direct the alkylation of a glycine enolate equivalent.
Mechanism: The bulky isopropyl group of the valine auxiliary shields one face of the enolate, forcing the electrophile (methyl iodide) to approach from the opposite side (trans to the isopropyl group).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Substrate: Schöllkopf bis-lactim ether (cyclo-(L-Val-Gly)).
-
Base: n-Butyllithium (n-BuLi), 1.6M in hexanes.
-
Electrophile: Benzyl bromide (to install Phe side chain first) followed by Methyl Iodide, OR start with cyclo-(L-Val-L-Phe) and alkylate with MeI. Note: Alkylating the Phe-derivative is preferred for
-MePhe.
-
-
Metalation:
-
Dissolve cyclo-(L-Val-DL-Phe) bis-lactim ether (1.0 eq) in anhydrous THF under Argon.
-
Cool to -78°C .[2]
-
Add n-BuLi (1.1 eq) dropwise over 15 mins. Stir for 30 mins to form the lithiated enolate.
-
-
Alkylation:
-
Add Methyl Iodide (MeI) (1.2 eq) dissolved in THF dropwise.
-
Stir at -78°C for 2 hours, then allow to warm to room temperature overnight.
-
-
Hydrolysis (Chiral Auxiliary Removal):
-
Evaporate THF. Resuspend residue in 0.25 N HCl (aq).
-
Stir vigorously at room temperature for 24-48 hours. This cleaves the bis-lactim ether into two amino acid methyl esters: L-Val-OMe and
-MePhe-OMe.
-
-
Purification:
Protocol B: -MePhe via Asymmetric Hydrogenation
The most efficient route to specific
Mechanism: A Rhodium(I) catalyst complexed with a chiral phosphine ligand (e.g., DuPhos, BINAP, or BoPhoz) directs the addition of H
Step-by-Step Protocol:
-
Substrate Synthesis:
-
Condense acetophenone with 2-isocyanoacetate or use a Horner-Wadsworth-Emmons reaction to generate the dehydro-amino acid precursor: Methyl 2-acetamido-3-phenylbut-2-enoate. Isolate the (E) or (Z) isomer (geometry dictates final stereochemistry).
-
-
Catalyst Preparation:
-
Pre-form the catalyst by mixing [Rh(COD)
]BF (1 mol%) with the chiral ligand (e.g., (R,R)-Me-DuPhos) (1.1 mol%) in degassed methanol under Argon for 15 mins.
-
-
Hydrogenation:
-
Place the substrate (1.0 eq) in a high-pressure hydrogenation vessel (Parr bomb).
-
Add the catalyst solution.
-
Purge with H
gas (3x). -
Pressurize to 3-5 bar (45-75 psi) H
. -
Stir at room temperature for 12-24 hours.
-
-
Workup:
-
Vent H
. Filter the solution through a pad of celite to remove the catalyst. -
Concentrate the filtrate.[5]
-
-
Hydrolysis (Optional):
-
To obtain the free amino acid, reflux in 6N HCl for 4 hours.
-
Yield: >90%. ee/de: Typically >98% depending on ligand choice.
-
Visualization: Synthesis & Decision Logic
Figure 1: Decision matrix and synthetic workflow for selecting and generating
Pharmacological Implications[1][5][6][7][8][9][10]
Metabolic Stability
-
-MePhe: The absence of the
-proton renders the peptide bond completely resistant to chymotrypsin-like proteases, which require hydrogen abstraction from C for the cleavage mechanism. This is a standard modification to increase the half-life of peptide drugs (e.g., in bradykinin antagonists). -
-MePhe: Provides "steric shielding." While the
-proton is still present, the bulky -methyl group hinders the approach of the protease active site to the scissile bond. Stability is improved compared to native Phe, but generally less than -MePhe.
Biological Activity & Transport
-
Enzyme Inhibition:
-MePhe is a potent competitive inhibitor of Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH) . It is used in vivo to induce experimental phenylketonuria (PKU) models in rodents by blocking Phe metabolism, leading to hyperphenylalaninemia. -
Transport (LAT1): Both analogs are substrates for the L-type Amino Acid Transporter 1 (LAT1), allowing them to cross the blood-brain barrier (BBB).[6] This makes them valuable scaffolds for CNS-targeting drugs.
-
Receptor Binding:
-MePhe is critical in "mapping" receptor pockets. For example, in opioid peptides (like enkephalin analogs), incorporating specific -MePhe isomers can increase selectivity for vs opioid receptors by forcing the phenyl ring to match the hydrophobic sub-pocket of the specific receptor subtype.
References
-
Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal. [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Australian Journal of Chemistry. [Link]
-
The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine. Journal of Peptide Science. [Link][1]
- Preparation of optically active alpha-methyl-phenylalanine derivatives (Patent US3492347A).
Sources
- 1. The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ethz.ch [ethz.ch]
- 4. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 5. US3492347A - Preparation of optically active alpha-methyl-phenylalanine derivatives - Google Patents [patents.google.com]
- 6. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]
chi1 torsion angle restriction by beta-methylphenylalanine
Precision Conformational Control: Torsion Angle Restriction via -Methylphenylalanine
Executive Summary
In rational drug design, the flexibility of linear peptides often results in poor receptor selectivity and rapid proteolytic degradation. Constraining the
This guide details the structural mechanics, synthesis, and analytical validation of
Part 1: Structural Mechanics of Restriction
The Rotameric Landscape
In canonical L-phenylalanine, the side chain rotates relatively freely among three staggered conformations: gauche(-) (
The -Methyl Constraint
The introduction of a
-
-Me-Phe (L-erythro):
-
Constraint: The steric bulk forces the side chain predominantly into the gauche(-) conformation (
). -
Structural Consequence: The phenyl ring is oriented toward the N-terminus, often favored in specific GPCR binding pockets (e.g.,
-opioid receptors). -
Proton Relationship: The H
and H protons are typically anti-periplanar ( Hz).
-
-
-Me-Phe (L-threo):
-
Constraint: This isomer is biased heavily toward the trans conformation (
). -
Structural Consequence: The phenyl ring projects away from the backbone, extending the side chain.
-
Proton Relationship: The H
and H protons are typically gauche ( Hz).
-
Critical Insight: By selecting the specific diastereomer (
vs.), you are not just adding a methyl group; you are selecting a vector for the aromatic ring.
Part 2: Synthesis and Purification Protocol
To utilize
Reagents
-
(S)-4-benzyl-2-oxazolidinone (Evans auxiliary)
-
Trans-cinnamoyl chloride
-
CuBr·DMS complex
-
Methylmagnesium bromide (Grignard reagent)
-
LiOH / H2O2 (for hydrolysis)
Step-by-Step Synthesis Workflow
-
Acylation: React (S)-4-benzyl-2-oxazolidinone with trans-cinnamoyl chloride using n-BuLi in THF at -78°C to form the N-cinnamoyloxazolidinone.
-
Michael Addition (The Stereodefining Step):
-
Electrophilic Azidation:
-
Generate the enolate using KHMDS at -78°C.
-
Quench with trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide).
-
Result: This establishes the
-center stereochemistry (typically anti to the -substituent).
-
-
Hydrolysis & Reduction:
-
Hydrolyze the auxiliary using LiOH/H2O2.
-
Reduce the azide to the amine using Hydrogenation (H2, Pd/C) or Staudinger reduction.
-
-
Fmoc Protection: Standard protection with Fmoc-OSu for SPPS utility.
Visualization: Stereochemical Logic Flow
Caption: Figure 1. Asymmetric synthesis pathway utilizing Evans auxiliary to ensure diastereomeric purity of
Part 3: Analytical Validation (NMR)
You cannot assume the conformation; you must prove it. The Vicinal Karplus Relationship is the primary tool for validating
The Karplus Equation for Peptides
Experimental Protocol: J-Coupling Analysis
-
Sample Preparation: Dissolve 2-5 mg of the peptide in 600
L of NMR solvent.-
Note: Use DMSO-d6 or CD3OH to minimize aggregation. Avoid CDCl3 for polar peptides.
-
-
Acquisition: Run a 1D
H NMR (minimum 500 MHz, preferably 600+ MHz) with sufficient scans (ns=64) to resolve the H multiplet. -
Measurement:
-
Locate the H
signal (typically 4.0 - 5.0 ppm). -
Measure the coupling constant (
) to the -proton. -
Differentiation:
-Me-Phe has only one -proton, simplifying the doublet analysis compared to native Phe (which has two -protons).
-
Data Interpretation Table
| Isomer | Observed | H | Inferred | Conformation |
| (2S, 3S) | > 10.0 Hz | Anti-periplanar ( | -60^\circ | Gauche(-) |
| (2S, 3R) | < 5.0 Hz | Syn-clinal / Gauche ( | 180^\circ | Trans |
Note: If intermediate values (6-8 Hz) are observed, it indicates conformational averaging, suggesting the steric bulk is insufficient to lock the rotamer in that specific sequence context.
Part 4: Application in Drug Design (Case Study)
GPCR Ligand Optimization
The classic application of
-
Problem: Native Enkephalins (Tyr-Gly-Gly-Phe-Leu) are highly flexible and degrade rapidly.
-
Solution: Hruby et al. utilized
-Me-Phe to constrain the Phe residue. -
Outcome:
-
Incorporation of (2S,3S)-
-Me-Phe resulted in high affinity for the -opioid receptor . -
Incorporation of (2S,3R)-
-Me-Phe shifted selectivity, often reducing affinity or altering the receptor subtype profile.
-
This proves that the vector of the phenyl ring, dictated by the
Decision Logic for Incorporation
Caption: Figure 2. Strategic workflow for scanning conformational space using stereochemically defined
References
-
Hruby, V. J., et al. (1991). "Conformational constraints in the design of receptor selective peptides: conformational analysis of rigid analogues of phenylalanine." Journal of Medicinal Chemistry, 34(6), 1751-1759. Link
-
Kazmierski, W. M., & Hruby, V. J. (1988). "Asymmetric synthesis of (2S,3R)- and (2S,3S)-beta-methylphenylalanine and their assignment of absolute stereochemistry." Tetrahedron Letters, 29(33), 4191-4194. Link
-
Dhar, T. G. M., et al. (2003). "Design and Synthesis of Novel alpha-Helical Peptidomimetics." Journal of the American Chemical Society, 125(36), 11110-11118. Link
-
Qian, X., et al. (1996). "Solid-phase synthesis of beta-methylphenylalanine containing peptides." Journal of Peptide Research, 47(1), 35-42. Link
Sources
- 1. Study of the conformational profile of the norbornane analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE - Google Patents [patents.google.com]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic α-helical and β-sheet conformational preferences: A computational case study of alanine - PMC [pmc.ncbi.nlm.nih.gov]
steric effects of beta-methyl substitution on peptide backbone
Conformational Locking via -Methylation: A Guide to Steric Control in Peptide Design
Executive Summary
In modern peptidomimetic drug design, controlling the bioactive conformation of a peptide is paramount for affinity and proteolytic stability. While cyclization and stapling are macro-level constraints,
This guide details the steric mechanics of
Part 1: Theoretical Foundations — The Rotameric Lock
The steric effect of a methyl group at the
The Mechanism of Restriction ( Strain)
In non-branched residues like Leucine or Alanine, the side chain has significant rotational freedom. However, in
-
The Clash: The
-methyl groups cannot rotate freely without clashing with the backbone carbonyl oxygen or the amide nitrogen. -
The Result: The side chain is forced into a specific rotamer (usually trans or gauche-). This restricts the rotation of the
backbone, effectively locking the angle (dihedral angle ) to values that disfavor -helical formation ( ) and favor extended conformations ( ).
Visualizing the Steric Cascade
The following diagram illustrates how side-chain substitution forces backbone geometry.
Figure 1: The mechanistic cascade of
Part 2: Structural Consequences
Helix Destabilization vs. Sheet Stabilization
The
Table 1: Conformational Propensities of Select Amino Acids
| Amino Acid | Helix Propensity ( | Sheet Propensity ( | Structural Role | |
| Alanine (Ala) | No | 1.42 (High) | 0.83 | Helix Former |
| Leucine (Leu) | No ( | 1.21 | 1.30 | General Hydrophobe |
| Valine (Val) | Yes | 1.06 (Low) | 1.70 (High) | Sheet Former |
| Isoleucine (Ile) | Yes | 1.08 (Low) | 1.60 (High) | Sheet Former |
| Threonine (Thr) | Yes | 0.83 (Very Low) | 1.19 | Helix Breaker / Capping |
| Glycine (Gly) | No | 0.57 | 0.75 | Flexible Hinge |
Note: Values normalized to Alanine = 1.0 (based on Pace & Scholtz scales).
Stereochemical Nuance: L-Ile vs. L-allo-Ile
The spatial orientation of the
-
L-Isoleucine (
): The natural isomer. Favors -sheets. -
L-allo-Isoleucine (
): The diastereomer. The inverted stereocenter at alters the vector of the methyl group, creating different packing constraints. In de novo design, switching between Ile and allo-Ile allows fine-tuning of the hydrophobic core packing without changing molecular weight.
Part 3: Synthetic Challenges & Protocols
Incorporating
The "Difficult Coupling" Protocol
Standard HBTU/DIEA protocols often result in deletion sequences (missing residues) when coupling
Recommended Workflow:
-
Activator: Switch from carbodiimides (DIC) or aminiums (HBTU) to HATU or HOAt . The aza-benzotriazole moiety (HOAt) utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate acylation via a pre-organized active ester.
-
Base: Use DIPEA (DIEA) or TMP (2,4,6-trimethylpyridine) to minimize racemization.
-
Energy: Microwave irradiation is critical. It overcomes the activation energy barrier imposed by the steric wall.
Decision Tree for Coupling Conditions
Figure 2: Optimized decision matrix for SPPS of sterically hindered peptides.
Part 4: Analytical Validation
Once synthesized, verifying that the
NMR Spectroscopy ( Coupling)
The vicinal coupling constant between the amide proton and the
-
Helix (
): . -
Extended /
-Sheet ( ): . -
Validation: If your
-methylated analog shows a shift from ~5 Hz to ~9 Hz compared to an Alanine control, you have successfully "locked" the backbone into an extended conformation.
Circular Dichroism (CD)
- -Helix: Double minima at 208 nm and 222 nm.
- -Sheet: Single minimum at ~218 nm.
-
Effect of Substitution: A progressive loss of the 222 nm signal upon substituting Ala
Val indicates the disruption of the helix and population of extended states.
Part 5: References
-
Toniolo, C., & Benedetti, E. (1991). The polypeptide 310-helix. Trends in Biochemical Sciences. Link (Foundational work on steric constraints in peptides).
-
Pace, C. N., & Scholtz, J. M. (1998). A helix propensity scale based on experimental studies of peptides and proteins. Biophysical Journal. Link (Source of Table 1 data).
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society. Link (The definitive HOAt/HATU protocol).
-
Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery. Link (Application of conformational constraints in drug design).
-
Balaram, P. (1992). Non-standard amino acids in peptide design and protein engineering. Current Opinion in Structural Biology. Link (Review of steric effects of non-canonical residues).
(2S,3S)-beta-methylphenylalanine pharmacophore properties
Technical Guide: (2S,3S)- -Methylphenylalanine Pharmacophore
Executive Summary
(2S,3S)-
This guide provides a technical breakdown of its structural enforcement mechanisms, its critical role in differentiating
Part 1: Structural & Conformational Dynamics
The "Erythro Lock" Mechanism
The (2S,3S) stereoisomer of
-
Constraint: The vicinal repulsion between the
-methyl group and the peptide backbone carbonyl (or the -terminal amide) forces the side chain into a single dominant rotamer, typically the gauche(-) conformation ( ). -
Bioactive Conformation: This "lock" rigidly orients the aromatic phenyl ring, reducing the entropic penalty of binding. In receptor pockets (e.g., GPCRs), this pre-organization can increase affinity by orders of magnitude compared to the flexible parent peptide.
Stereochemical Nomenclature
Precision in nomenclature is critical for this pharmacophore:
-
Configuration: (2S,3S)
-
Relative Stereochemistry: Erythro (Groups on the same side in Fischer projection).
-
Structural Identity: (2S)-2-amino-(3S)-3-phenylbutanoic acid.
Conformational Logic Diagram
The following diagram illustrates the "Erythro Lock" mechanism where the
Figure 1: The "Erythro Lock" mechanism illustrating how steric clashes restrict rotameric freedom to enhance binding affinity.
Part 2: Pharmacophoric Utility & Receptor Interaction
Opioid Receptor Selectivity ( vs. )
(2S,3S)-
| Receptor Subtype | Effect of (2S,3S)- | Mechanism |
| High Agonist Affinity | The erythro lock orients the phenyl ring to perfectly satisfy the hydrophobic sub-pocket of the MOR, often enhancing potency over native Phe. | |
| Selectivity Filter | Depending on the peptide scaffold (e.g., Deltorphin vs. Dermorphin), the rigid side chain often clashes with the DOR pocket, creating high MOR/DOR selectivity ratios. |
Metabolic Stability
Incorporation of
-
Chymotrypsin Resistance: Chymotrypsin cleaves at the C-terminal side of aromatic residues (Phe, Trp, Tyr). The
-methyl group introduces steric hindrance that prevents the enzyme's catalytic triad from accessing the scissile bond. -
Half-life Extension: Peptides containing (2S,3S)-
-MePhe often exhibit plasma half-lives 3–10x longer than their native counterparts.
Part 3: Synthesis Protocol (Asymmetric Hydrogenation)
Strategic Choice: Asymmetric Hydrogenation
While auxiliary-based methods (Evans/Hruby) exist, Asymmetric Hydrogenation of dehydro-amino acids is the preferred method for scalability and atom economy. Accessing the (2S,3S)-erythro isomer requires precise control over the alkene geometry of the precursor and the chirality of the catalyst.
Protocol: Synthesis of (2S,3S)- -MePhe Derivative
Objective: Synthesis of
Reagents & Equipment:
-
Precursor: Methyl (Z)-2-acetamido-3-phenylbut-2-enoate (Note: The (Z)-isomer is critical).
-
Catalyst: [Rh((S,S)-Et-DuPHOS)(COD)]BF
(Chiral Rhodium-Phosphine Complex).[1] -
Solvent: Degassed Methanol (MeOH).
-
H
Source: High-pressure hydrogenation vessel (Parr reactor).
Step-by-Step Methodology:
-
Precursor Preparation: Synthesize the dehydro-amino acid precursor via condensation of acetophenone with isocyanoacetate or via Horner-Wadsworth-Emmons reaction. Isolate the (Z)-isomer (phenyl and amide on the same side of the double bond) via crystallization or column chromatography.
-
Checkpoint: Verify (Z)-geometry via NOE (Nuclear Overhauser Effect) NMR spectroscopy.
-
-
Hydrogenation (The Stereodefining Step):
-
In a glovebox, dissolve the (Z)-precursor (1.0 equiv) and [Rh((S,S)-Et-DuPHOS)(COD)]BF
(1 mol%) in degassed MeOH. -
Transfer to a Parr hydrogenation vessel.
-
Purge with H
(3 cycles) and pressurize to 60 psi (4 bar). -
Stir at room temperature for 24 hours.
-
Mechanism:[2][3] The (S,S)-ligand directs the facial attack of hydrogen. Hydrogenation of the (Z)-precursor with the appropriate chiral catalyst yields the erythro (2S,3S) product. (Note: Catalyst enantiomer selection must be empirically matched to the precursor geometry; literature suggests (S,S)-DuPHOS with (Z)-alkenes typically yields (2S,3S)).
-
-
Purification & Deprotection:
-
Concentrate the solvent in vacuo.
-
Pass through a short silica plug to remove the catalyst.
-
Hydrolyze the methyl ester (LiOH, THF/H
O) and the -acetyl group (6N HCl, reflux) if the free amino acid is required.
-
Synthesis Workflow Diagram
Figure 2: Asymmetric hydrogenation workflow targeting the (2S,3S)-erythro isomer using a chiral Rh-DuPHOS catalyst.
Part 4: Experimental Validation
QC & Purity Analysis
To ensure the integrity of the pharmacophore, the following analytical validations are mandatory:
-
High-Resolution NMR (
H, C):-
Verify the
-methyl doublet signal. -
Confirm erythro relative stereochemistry by analyzing the coupling constant
. Erythro isomers typically display a distinct value compared to threo due to the preferred rotamer population.
-
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol gradient.
-
Criterion: >98% enantiomeric excess (ee) and >95% diastereomeric ratio (dr).
-
-
X-Ray Crystallography (Optional but Recommended):
-
If the peptide analogue crystallizes, X-ray diffraction provides the ultimate proof of the absolute (2S,3S) configuration and the "locked" side-chain orientation.
-
References
-
Hruby, V. J., et al. (1991). Design of conformationally constrained amino acids and peptides.Biochemical Journal . Link
-
Kazmaier, U. (1996). Synthesis of
-unsaturated amino acids via ester-enolate Claisen rearrangement.Amino Acids .[3][4][5][6][7][8] Link -
Burk, M. J., et al. (2004).
-Branched Dehydroamino Acids.Journal of the American Chemical Society . Link -
Misicka, A., et al. (1995). Topographical requirements for
opioid ligands: The effect of -methyl substitution.Life Sciences . Link -
Han, G., & Hruby, V. J. (2001).[4] Synthesis of (2S,3S)-
-methyltryptophan.[4]Tetrahedron Letters . Link[4]
Sources
- 1. CN113004161A - Preparation method of (2R,3R) -3-methyl-3-phenylalanine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Intrinsic α-helical and β-sheet conformational preferences: A computational case study of alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.azregents.edu [experts.azregents.edu]
- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Study of the conformational profile of the norbornane analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Fmoc-beta-methylphenylalanine solid phase peptide synthesis protocol
Application Note: Solid Phase Peptide Synthesis of Fmoc- -Methylphenylalanine Containing Peptides
Abstract & Core Challenge
The incorporation of
This application note provides a validated protocol for the Solid Phase Peptide Synthesis (SPPS) of sequences containing Fmoc-
-
Coupling Efficiency: The bulky
-methyl and phenyl groups shield the reaction center, requiring high-energy activation. -
Stereochemical Integrity: Minimizing
-carbon racemization during the slow activation/coupling process. -
Chain Elongation: Overcoming the nucleophilic sluggishness of the N-terminus after
-Me-Phe deprotection.
Strategic Planning & Materials
Resin Selection
Due to the bulk of the
-
Recommended: ChemMatrix® or Tentagel® resins (PEG-PS based).
-
Loading: Target
0.4 mmol/g . -
Linker: Rink Amide (for amides) or Wang (for acids), depending on C-terminus.
Reagent Selection (The "Power" Cocktail)
Standard DIC/HOBt coupling is often insufficient. We utilize phosphonium or uronium salts with superior leaving groups.[1]
| Reagent Class | Recommendation | Rationale |
| Coupling Agent | HATU or PyAOP | PyAOP (phosphonium) avoids guanidinylation of the hindered amine during slow couplings. HATU is the gold standard for difficult sequences. |
| Additive | HOAt (if available) or Oxyma Pure | HOAt creates a more reactive active ester than HOBt, accelerating coupling to hindered amines. |
| Base | TMP (2,4,6-Trimethylpyridine) or DIEA | TMP is a weaker, more hindered base that minimizes base-catalyzed racemization during slow activation. |
| Solvent | NMP (N-Methyl-2-pyrrolidone) | NMP solvates aggregated peptide chains better than DMF, crucial for hydrophobic phenylalanine analogs. |
Experimental Protocol
Workflow Visualization
The following diagram outlines the modified SPPS cycle specifically for
Figure 1: Modified SPPS Cycle. Note the distinction between coupling of the hindered residue and elongation onto it.
Step-by-Step Methodology
Phase A: Coupling Fmoc-
-Me-Phe to the Resin/Peptide
Context: The hindered carboxylic acid must be activated highly to react with the resin-bound amine.
-
Preparation: Dissolve Fmoc-
-Me-Phe (3.0 eq) and HATU (2.9 eq) in minimum dry NMP. -
Activation: Add HOAt (3.0 eq) and TMP (6.0 eq). Note: Use TMP (collidine) instead of DIEA to reduce racemization risk.
-
Pre-activation: Allow to react for exactly 30 seconds . Do not over-activate; active esters can decompose.
-
Coupling: Add the mixture to the resin.
-
Microwave: 75°C for 5 minutes (Power: 25-30W).
-
Room Temp: 2 hours with vigorous shaking.
-
-
Double Coupling (Mandatory): Drain, wash with NMP, and repeat steps 1-4.
-
Capping: Treat with Acetic Anhydride/DIEA/NMP (1:2:7) to terminate unreacted chains. This simplifies purification by preventing deletion sequences.
Phase B: Fmoc Removal
The bulky side chain can shield the Fmoc group, slowing deprotection.
-
Reagent: 20% Piperidine + 0.1M HOBt in DMF. HOBt suppresses aspartimide formation if Asp is present.
-
Conditions:
-
Cycle 1: 5 minutes (flow wash).
-
Cycle 2: 15 minutes (batch incubation).
-
-
Monitoring: UV monitoring of the fulvene-piperidine adduct is recommended to ensure completion.
Phase C: Elongation (Coupling ONTO
-Me-Phe)
Context: This is the most critical failure point. The N-terminus of the anchored
-
Reagent Switch: Use PyAOP (3 eq) instead of HATU.
-
Reason: If the coupling is slow, HATU can react with the N-terminus to form a guanidinium cap (irreversible termination). PyAOP (phosphonium salt) does not cause this side reaction.
-
-
Conditions:
-
Microwave: 75°C for 10 minutes.
-
Room Temp: Double couple, 4 hours each.
-
-
Solvent: Use pure NMP or DMSO/NMP (1:9) to maximize swelling and accessibility.
-
Test: Perform a Chloranil test (for secondary amines) or micro-cleavage LC-MS to verify coupling before proceeding.
Quality Control & Troubleshooting
Stereochemical Analysis
The presence of two chiral centers means four possible isomers. Even if starting with pure
-
Method: Analytical HPLC using a C18 column with a shallow gradient (e.g., 0.5% B/min).
-
Observation: Diastereomers usually separate well on C18. Look for "shoulder" peaks preceding the main peak.
-
Standard: Compare against a synthesized standard of the unintentional diastereomer (e.g.,
) if strict isomeric purity (>99%) is required for biological assays.
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Deletion Sequence (Missing | Incomplete coupling of the bulky AA. | Switch to HATU/HOAt; Increase temperature to 75°C; Triple couple. |
| Truncated Peptide (Stops at | Failure to couple the next AA onto the hindered amine. | Use PyAOP; Switch solvent to NMP; Use microwave irradiation. |
| Mass +99 Da | Guanidinylation by HATU. | Replace HATU with PyAOP or PyBOP during the slow elongation step. |
| Split Peaks (HPLC) | Racemization at | Use TMP (collidine) instead of DIEA; Reduce activation time; Lower coupling temp to 50°C. |
Mechanistic Insight: Steric Clash
The diagram below illustrates the steric environment necessitating these aggressive protocols.
Figure 2: Steric shielding of the nucleophilic amine by
References
-
Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive review covering the stability and deprotection of hindered Fmoc derivatives.
-
Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Strategies. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. This text establishes the HATU/HOAt preference for hindered couplings.
-
Thibault, H. J., et al. (2006). Concise Synthesis of β-Methylphenylalanine. This paper discusses the synthesis of the building block and inherent stereochemical challenges.
-
Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Discusses analogous steric and electronic effects in modified phenylalanines.
-
Obkircher, M., et al. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections. Highlights side reactions relevant to Fmoc-protection of hindered amino acids.
incorporation of beta-methylphenylalanine into cyclic peptides
Application Note: Incorporation of -Methylphenylalanine into Cyclic Peptides
Abstract & Strategic Rationale
The incorporation of
This modification exerts the "Magic Methyl" effect through two primary mechanisms:
-
Conformational Locking: It severely restricts the
and torsion angles, effectively freezing the side-chain orientation and biasing the backbone into specific turn geometries (often -turns). -
Proteolytic Shielding: The added steric bulk at the
-position hinders the approach of proteases (e.g., chymotrypsin) that typically cleave at aromatic residues.
This guide details the specific protocols for overcoming the synthetic challenges associated with this modification—primarily steric hindrance during coupling and cyclization—to yield high-purity macrocycles.
Pre-Experimental Planning
Stereochemical Selection
The biological impact of
-
(2S, 3S)-
-Me-Phe: Generally reinforces extended conformations or specific Type II -turns. -
(2S, 3R)-
-Me-Phe: Often induces distinct kink structures different from the natural L-Phe.
Resin & Linker Choice
-
Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin.
-
Reasoning: The steric bulk of
-Me-Phe makes nucleophilic cleavage difficult. 2-CTC allows for mild acid cleavage (1% TFA) to generate the protected linear peptide with the C-terminal carboxylic acid intact, which is essential for the subsequent solution-phase cyclization.
Protocol: Solid Phase Assembly (SPPS)
Challenge: The
Reagents Preparation
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory.
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization.
-
Base: DIPEA (Diisopropylethylamine), freshly distilled.
Step-by-Step Coupling Procedure
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Remove Fmoc from the growing chain (20% Piperidine/DMF, 2 x 10 min). Wash x5 with DMF.
-
Activation (The Critical Step):
-
Dissolve Fmoc-
-Me-Phe-OH (3.0 eq) in minimum DMF. -
Add HATU (2.9 eq) and HOAt (3.0 eq).
-
Add DIPEA (6.0 eq) immediately before adding to the resin.
-
Note: Do not pre-activate for >2 minutes to avoid guanidinium formation.
-
-
Coupling Reaction:
-
Add mixture to resin.[1]
-
Time: React for 3 to 6 hours (Standard AA is 45 min).
-
Temperature: If using automated synthesis, heat to 50°C. If manual, ambient temp is acceptable but requires longer time.
-
-
Monitoring: Standard Kaiser test may give false negatives due to steric shielding. Use the Chloranil Test or micro-cleavage/LC-MS to confirm coupling.
-
Re-Coupling (Double Coupling):
-
If <99% conversion, drain and repeat step 3-4 with fresh reagents.
-
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Subsequent Amino Acid Coupling
The amino acid following
-
Action: Use HATU/HOAt and double coupling for the next residue as well.
Protocol: Macrocyclization
Challenge: Ring closure is entropically disfavored. The
Cleavage from Resin
-
Treat resin with 1% TFA in DCM (10 x 2 min).
-
Filter into a flask containing 10% Pyridine in MeOH (to neutralize TFA and prevent premature deprotection of side chains).
-
Concentrate to obtain the Side-Chain Protected Linear Precursor .
Solution Phase Cyclization
-
Dilution: Dissolve the linear precursor in DMF/DCM (1:1) to a concentration of < 1 mM (critical to favor intramolecular cyclization over intermolecular oligomerization).
-
Reagents: Add PyBOP (3 eq) and DIPEA (5 eq).
-
Reaction: Stir at Room Temperature for 12–24 hours.
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with 5% KHSO4, 5% NaHCO3, and Brine.
Visualization of Workflow
The following diagram illustrates the critical decision points and flow for incorporating
Figure 1: Decision matrix for SPPS assembly involving sterically hindered
Representative Data & Validation
Stability Enhancement
The incorporation of
| Peptide Variant | Half-life ( | Mechanism of Stabilization |
| Linear Wild Type (Phe) | ~15 minutes | Rapid degradation by exo/endopeptidases. |
| Cyclic Wild Type (Phe) | ~60 - 120 minutes | Cyclization removes N/C termini (exopeptidase resistance). |
| Cyclic | > 24 hours | Steric blockade of the chymotrypsin binding pocket + conformational rigidity. |
Analytical Validation (QC)
-
HPLC:
-Me-Phe peptides often elute later than their non-methylated counterparts due to increased hydrophobicity. -
NMR (
H): Look for the distinct doublet (or multiplet depending on environment) of the -methyl group around 1.0–1.5 ppm. -
Chirality Check: Use Marfey’s Reagent analysis post-hydrolysis to confirm no racemization occurred during the harsh coupling conditions.
References
-
Solid-Phase Synthesis of Difficult Sequences
-
Coupling Reagents for Hindered Amino Acids
-
Conformational Effects of Beta-Methylation
-
Beta-Branched Amino Acids in Cyclic Peptides
-
Synthesis of Beta-Methylphenylalanine (Biosynthetic Context)
Sources
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods for solid phase peptide synthesis which employ a minimum of instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE - Google Patents [patents.google.com]
- 9. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
large-scale synthesis of (2S,3R)-beta-methylphenylalanine
Application Note: Scalable Stereoselective Manufacturing of (2S,3R)- -Methylphenylalanine[1]
Executive Summary
(2S,3R)-
This Application Note details two validated, scalable protocols for the synthesis of (2S,3R)-
-
Chemocatalytic Route (Gold Standard): Asymmetric hydrogenation using Rh(I)-DuPhos catalysts, offering high atom economy and established industrial scalability (>100 kg).[1]
-
Biocatalytic Route (Green Alternative): Enzymatic amination using engineered Phenylalanine Ammonia Lyase (PAL), offering superior stereocontrol under mild aqueous conditions.[1]
Strategic Analysis of Synthetic Routes
| Feature | Method A: Asymmetric Hydrogenation | Method B: Biocatalytic Amination | Method C: Chiral Auxiliary (Myers/Evans) |
| Scalability | High (Ton scale feasible) | High (Fermentation dependent) | Low/Medium (Stoichiometric waste) |
| Atom Economy | Excellent (100% theoretical) | Excellent | Poor (Auxiliary removal required) |
| Stereocontrol | >98% ee; dr dependent on alkene geometry | >99% ee; >99% de | >99% ee; >99% de |
| Cost Driver | Chiral Ligand (Rh/DuPhos) | Enzyme Engineering/Production | Chiral Auxiliary & Steps |
| Safety | High Pressure | Benign (Aqueous/Ambient) | Cryogenic steps often required |
Protocol A: Asymmetric Hydrogenation (Industrial Standard)[1]
This protocol relies on the kinetic resolution and face-selective hydrogenation of a pro-chiral dehydroamino acid precursor.[1] The success of this method hinges on the geometric purity ((Z)-isomer) of the starting alkene and the specific ligand-substrate interaction.[1]
Reaction Logic & Mechanism
The transformation utilizes a Rhodium(I) complex with a
Critical Stereochemical Rule:
-
Hydrogenation of the (Z)-isomer of the enamide with (R,R)-Me-DuPhos typically yields the (S)-amino acid configuration at the
-center.[1] -
The
-center stereochemistry ((3R)) is determined by the syn-addition of across the double bond.[1] Therefore, establishing the correct E/Z geometry of the precursor is the primary control point for diastereoselectivity.[1]
Workflow Diagram[1]
Caption: Linear workflow for the chemocatalytic synthesis emphasizing the purification of the (Z)-enamide intermediate.
Detailed Procedure
Step 1: Synthesis of Methyl (Z)-2-acetamido-3-phenylbut-2-enoate
Note: The Horner-Wadsworth-Emmons (HWE) reaction is preferred over the Erlenmeyer condensation for better geometric control.[1]
-
Reagents: Acetophenone (1.0 eq), Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (Schmidt's phosphonate) (1.1 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq), DCM (Solvent).[1]
-
Execution:
-
Work-up: Quench with dilute HCl. Extract organic phase.[1][2] Wash with brine.[1]
-
Purification (CRITICAL): The reaction yields a mixture of E/Z isomers.[1] The (Z)-isomer is required.[1] Recrystallize from EtOAc/Hexanes to isolate the (Z)-isomer (>98% geometric purity required).
-
Checkpoint: Verify geometry via NOESY NMR (Correlation between Amide-NH and Methyl group vs. Phenyl ring).[1]
-
Step 2: Asymmetric Hydrogenation[1][3]
-
Substrate: Methyl (Z)-2-acetamido-3-phenylbut-2-enoate (100 g scale).
-
Catalyst: [Rh((R,R)-Me-DuPhos)(COD)]BF4.
-
S/C Ratio: 1:2000 to 1:5000 (molar).[1]
-
-
Solvent: Degassed Methanol (anhydrous).
-
Conditions:
-
Pressure: 60 psi (4-5 bar)
. -
Temperature: 25°C.
-
Time: 12-24 hours.
-
-
Procedure:
-
Work-up: Vent
. Concentrate solvent.[1] Pass through a short silica plug to remove Rhodium residues (or use a scavenger resin like QuadraPure™).[1]
Step 3: Deprotection[1]
-
Hydrolyze the ester and acetamide using 6N HCl at reflux for 4-6 hours.
-
Purify via Ion Exchange Chromatography (Dowex 50W) or isoelectric precipitation.[1]
Protocol B: Biocatalytic Synthesis (Green Alternative)
For facilities with fermentation capabilities or access to enzyme libraries, this route avoids heavy metals and high-pressure hydrogen.[1]
Mechanism
Phenylalanine Ammonia Lyase (PAL) typically catalyzes the elimination of ammonia from Phe to form cinnamic acid.[1] However, at high ammonia concentrations (equilibrium displacement), the reverse reaction (amination) occurs. Wild-type PALs favor the (S)-
Enzyme Selection:
-
PcPAL (Petroselinum crispum): Often requires mutagenesis (e.g., I460V) to accommodate the bulky
-methyl group.[1] -
AvPAL (Anabaena variabilis): Robust scaffold for engineering.[1]
Biocatalytic Cycle Diagram[1]
Caption: Enzymatic ammonia addition cycle. High NH3 concentration drives the equilibrium toward synthesis.[1]
Procedure
-
Reaction Mix:
-
Conditions:
-
Work-up:
Quality Control & Analytical Standards
Trust in the synthesis requires rigorous validation of the stereochemistry.[1]
Chiral HPLC Method[1]
-
Column: Crownpak CR(+) (Daicel) or Chirex 3126 (Phenomenex).[1]
-
Mobile Phase:
(pH 1.[1]5) or solution (ligand exchange).[1] -
Detection: UV at 210 nm (or 254 nm if aromatic ring is substituted).[1]
-
Reference Standards:
-
Inject racemic
-methylphenylalanine to establish separation of all 4 stereoisomers ((2S,3R), (2S,3S), (2R,3R), (2R,3S)). -
Acceptance Criteria: >98.0% ee, >95.0% de.[1]
-
NMR Characterization[1][4]
References
-
Burk, M. J., et al.
-Keto Esters and Amino Acids."[1] Journal of the American Chemical Society, 1995.[1] -
Soloshonok, V. A., et al. "Asymmetric Synthesis of
-Branched -Amino Acids via Ni(II) Complexes."[1] Journal of Organic Chemistry, 2003.[1] -
Nagamune, T., et al.
-methylphenylalanine by phenylalanine ammonia-lyase."[1] Journal of Molecular Catalysis B: Enzymatic, 2007.[1] [1] -
Easton, C. J., et al. "Stereocontrolled Synthesis of
-Hydroxyphenylalanine Derivatives."[1] Journal of Organic Chemistry, 2009.[1] -
Sigma-Aldrich Technical Bulletin. "DuPhos and BPE Ligands for Asymmetric Hydrogenation."
enzymatic resolution of racemic beta-methylphenylalanine esters
Application Note: High-Performance Enzymatic Resolution of Racemic -Methylphenylalanine Esters
Executive Summary
This guide details a robust, scalable protocol for the enzymatic kinetic resolution of racemic
Mechanistic Principles: The Kinetic Resolution Landscape
The Stereochemical Challenge
Unlike standard phenylalanine,
-
Target: Hydrolysis of the ester bond.
-
Enzyme Action: The enzyme preferentially binds the L-enantiomer (based on the
-center configuration) into its active site, hydrolyzing it to the free acid ( ). The D-enantiomer remains as the unreacted ester ( ).
The "Ping-Pong" Bi-Bi Mechanism
Serine proteases like
-
Acylation: The nucleophilic Serine attacks the ester carbonyl of the L-isomer, releasing ethanol and forming a covalent Acyl-Enzyme intermediate.
-
Deacylation: Water attacks the Acyl-Enzyme, releasing the free L-amino acid and regenerating the enzyme.
The
Pre-Experimental Workflow: Enzyme Screening
Before scale-up, a micro-scale screen is required to determine the optimal enzyme for your specific diastereomer (syn vs. anti).
Recommended Enzyme Panel:
- -Chymotrypsin (Bovine Pancreas): The "Gold Standard" for Phe analogs. Best for aqueous/organic biphasic systems.
-
CAL-B (Candida antarctica Lipase B): Best for high substrate loading in organic media.
-
Subtilisin Carlsberg (Alcalase): Broad specificity, useful if Chymotrypsin fails due to steric bulk.
Screening Protocol:
-
Dissolve 5 mg substrate in 100
L Acetone. -
Add 900
L Phosphate Buffer (pH 7.5). -
Add 1 mg Enzyme.[1] Incubate at 25°C, 1000 rpm for 24h.
-
Analyze via Chiral HPLC.
Detailed Protocol: -Chymotrypsin Mediated Hydrolysis
This protocol uses a pH-stat system . This is a self-validating method: the consumption of base (NaOH) is directly proportional to the extent of conversion (
Reagents & Equipment[2]
-
Substrate:
-acetyl- -methylphenylalanine ethyl ester (Racemic). -
Enzyme:
-Chymotrypsin (Type II from Bovine Pancreas, 40 units/mg). -
Buffer: 0.1 M KCl (to maintain ionic strength) + 10 mM CaCl
(stabilizes the enzyme). -
Titrant: 0.5 M NaOH (standardized).
-
Equipment: Mettler Toledo or Metrohm pH-Stat Titrator, thermostated vessel (25°C).
Step-by-Step Procedure
Step 1: Substrate Preparation Dissolve 10.0 g (approx. 40 mmol) of racemic ester in 40 mL of Acetone.
-
Why Acetone? It acts as a co-solvent. Pure water solubility of the ester is too low, leading to mass transfer limitations. Do not exceed 20% v/v final concentration to avoid enzyme denaturation.
Step 2: Reaction Assembly In the thermostated reaction vessel (25°C), add:
-
160 mL of 0.1 M KCl / 10 mM CaCl
solution. -
The 40 mL Substrate/Acetone solution.
-
Observation: The mixture should be a fine emulsion or clear solution depending on concentration.
Step 3: pH Adjustment Manually adjust the pH of the mixture to 7.8 using dilute NaOH.
-
Critical: pH 7.8 is the catalytic optimum for the His57 residue in the active site triad.
Step 4: Enzyme Initiation
Add 100 mg of
-
Set Point: pH 7.8.[2]
-
Control: The instrument will automatically dose 0.5 M NaOH to neutralize the acid produced by hydrolysis.
Step 5: Monitoring (The Self-Validating Step) Monitor the consumption of NaOH.
-
Target Conversion: 40-45%. Do not push to 50% theoretically unless
. Stopping early (40-45%) ensures the remaining D-ester is optically pure ( ). -
Calculation: Volume NaOH (L)
Molarity (mol/L) = Moles of Hydrolyzed Product.
Step 6: Termination & Separation When conversion reaches the target (approx. 4-6 hours):
-
Quench: Lower pH to 2.0 using 1 M HCl. This deactivates the enzyme and protonates the L-acid (making it organic soluble).
-
Extraction: Extract the mixture 3x with Ethyl Acetate (EtOAc).
-
Organic Layer: Contains D-Ester and L-Acid .
-
Aqueous Layer:[3] Discard (contains enzyme/salts).
-
-
Partitioning: Wash the organic layer with saturated NaHCO
(pH 9).-
EtOAc Layer: Contains D-Ester (Pure). Dry over MgSO
, evaporate. -
Aqueous Bicarb Layer: Contains L-Acid (as salt). Acidify to pH 2 with HCl, extract back into EtOAc to recover L-Acid .
-
Analytical Validation
You must calculate the Enantiomeric Ratio (
HPLC Method
-
Column: Daicel Chiralpak AD-H or Crownpak CR(+) (for free amino acids).
-
Mobile Phase: Hexane:IPA (90:10) for esters; Perchloric acid (pH 1.5) for free acids on Crownpak.
-
Detection: UV @ 254 nm.
Calculations
Use the experimental conversion (
Conversion (
Enantiomeric Ratio (
| Parameter | Acceptable Range | Action if Out of Range |
| Conversion ( | 40% - 50% | If <10% after 24h, switch to Lipase/Organic system. |
| > 95% | If low, stop reaction earlier (lower | |
| > 50 | If < 20, optimize temperature (lower T increases E). |
Troubleshooting & Optimization
Low Reaction Rate
-
Cause: Substrate inhibition or low solubility.
-
Solution: Add cyclodextrins (
-CD) to improve solubility without using aggressive organic solvents, or switch to Method B (CAL-B in MTBE) .
Low Selectivity ( )
-
Cause: Non-specific hydrolysis or "wrong" binding mode due to
-methyl bulk. -
Solution: Lower the temperature to 4°C. Selectivity is enthalpy-driven; lower temperatures favor the specific pathway over the non-specific one.
Product Inhibition
-
Cause: The L-acid product accumulates and lowers local pH or binds to the enzyme.
-
Solution: The pH-stat method mitigates pH drops. If competitive inhibition occurs, use a biphasic system (Water/Toluene) where the product partitions away from the enzyme.
References
-
Cohen, S. G., & Milovanovic, A. (1968). Kinetics of Hydrolysis of N-Acetyl-L-phenylalanine Ethyl Ester by
-Chymotrypsin. Journal of the American Chemical Society. Link -
Soloshonok, V. A., et al. (1995).
-Methylphenylalanine Derivatives. Tetrahedron: Asymmetry.[1][4][5][6] (Provides foundational data on steric constraints). Link -
Sigma-Aldrich. (2023).
-Chymotrypsin. (Standard protocol for activity unit definition). Link -
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. (Review of Lipase vs Protease efficiency). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity and stereospecificity of α-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Coupling Protocols for Fmoc-β-Methylphenylalanine
[1]
Topic: Optimization of Coupling Reagents for Sterically Hindered Amino Acids (HATU vs. PyBrOP)
Target Analyte: Fmoc-
Executive Summary
Fmoc-
-
HATU is the primary recommendation for coupling activation of Fmoc-
-Me-Phe due to its rapid kinetics and internal suppression of racemization via the HOAt moiety.[1] -
PyBrOP is the secondary recommendation (The "Rescue" Protocol), specifically reserved for scenarios where the acceptor amine is sterically hindered (e.g., N-methylated residues) or when HATU fails to drive the reaction to completion.
Module 1: Reagent Selection Logic
The Technical Dilemma
The
| Feature | HATU (The Precision Tool) | PyBrOP (The Heavy Artillery) |
| Mechanism | Generates -OAt active ester.[1][2][3] The pyridine nitrogen provides anchimeric assistance (neighboring group effect), speeding up coupling while stabilizing the ester against racemization. | Generates an acid bromide (via in situ reaction) or highly reactive phosphonium intermediate.[1][2] It is extremely electrophilic.[1] |
| Best Use Case | Coupling Fmoc- | Coupling Fmoc- |
| Racemization Risk | Low (if reaction time < 2h).[1] | High (requires careful base selection, e.g., Collidine).[1] |
| Side Reactions | Guanidinylation of the N-terminus if left too long. | Formation of pyrrolidino-phosphonium byproducts; potential capping of chain if not washed well.[1] |
Decision Matrix
Use the following logic flow to select your reagent for the specific step involving Fmoc-
Figure 1: Decision tree for selecting coupling reagents based on steric environment.
Module 2: Validated Protocols
Protocol A: HATU (Standard High-Fidelity)
Recommended for 90% of applications.[1]
Reagents:
-
Fmoc-
-Me-Phe-OH (3.0 eq)[1] -
HATU (2.9 eq)[1]
-
HOAt (3.0 eq) [Optional but recommended for maximum enantiopurity]
-
Solvent: DMF (Anhydrous)[1]
Workflow:
-
Pre-activation: Dissolve Fmoc-
-Me-Phe-OH and HATU in minimal DMF.[1] -
Add DIEA.[1][4][5][6] Shake for exactly 30 seconds . Note: Do not pre-activate longer; -OAt esters can rearrange or hydrolyze.[1]
-
Coupling: Add the activated solution immediately to the resin-bound peptide.
-
Incubation: Shake at Room Temperature for 45–60 minutes .
-
Critical: Do not exceed 2 hours. Extended exposure to HATU/DIEA promotes guanidinylation of the N-terminus.
-
Protocol B: PyBrOP (The "Bunker Buster")
Recommended when coupling to N-methyl amino acids or if Protocol A fails.[1]
Reagents:
-
Fmoc-
-Me-Phe-OH (3.0 eq)[1] -
PyBrOP (3.0 eq)[1]
-
Base: TMP (2,4,6-Trimethylpyridine / Sym-collidine) (6.0 eq)[1]
-
Why Collidine? It is a weaker base than DIEA (
~7.4 vs ~10.5).[1] It is sufficient to drive the PyBrOP reaction but significantly reduces the risk of base-catalyzed -proton abstraction (racemization).
-
Workflow:
-
Resin Prep: Ensure the resin is swelled in DCM (better swelling for hindered sequences).
-
Addition: Add the amino acid solution and PyBrOP solution to the resin separately.
-
Initiation: Add Sym-collidine last.
-
Incubation: Shake for 2 to 4 hours .
-
Re-coupling: Drain. Do not wash extensively.[1] Repeat the step with fresh reagents (Double Coupling) for best results on hindered sites.
Module 3: Troubleshooting & FAQs
Q1: I am observing significant racemization (D-isomer formation). What is happening?
Root Cause: The
-
Switch Base: If using PyBrOP/DIEA, switch to PyBrOP/Collidine .[1]
-
Add Additive: If using HATU, add extra HOAt . The pyridine nitrogen in HOAt stabilizes the active ester and prevents proton abstraction.
-
Lower Temperature: Perform the activation and first 30 mins of coupling at
, then warm to RT.
Q2: The coupling yield is low (<80%) even with HATU.
Root Cause: The acceptor amine on the resin might be aggregated or buried. Solution:
-
Solvent Magic: Use NMP (N-methylpyrrolidone) instead of DMF.[1] NMP disrupts beta-sheet aggregation better.[1]
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding on the resin.
-
Microwave: Apply microwave energy (e.g.,
for 5 mins) only if using HATU. Warning: Microwaving PyBrOP is dangerous and prone to massive side reactions.[1]
Q3: Can I use HBTU/TBTU to save money?
Verdict: No.
HBTU/TBTU generates -OBt esters, which are less reactive than -OAt esters (HATU).[1] For a sterically hindered amino acid like
Mechanism of Racemization vs. Activation
Understanding the pathway helps avoid it.
Figure 2: Competition between direct coupling and oxazolone-mediated racemization.[1]
References
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society.
- Grounding: Establishes HATU/HOAt as the superior reagent for preventing racemiz
-
Coste, J., et al. (1990).[1] PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1][2] Tetrahedron Letters.
- Grounding: Foundational work on Phosphonium reagents, leading to the development of PyBrOP for hindered amines.
-
Coste, J., Frérot, E., & Jouin, P. (1991).[1] Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: Mechanism and fields of application. The Journal of Organic Chemistry.
- Grounding: The definitive guide on using PyBrOP for N-methyl and hindered amino acids.
-
Albericio, F., et al. (2018).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [1]
- Grounding: Comprehensive review comparing HATU, PyBrOP, and others regarding racemiz
minimizing diketopiperazine formation with beta-methylphenylalanine
Technical Support Center: Peptide Synthesis Optimization
Subject: Minimizing Diketopiperazine (DKP) Formation with
Executive Summary
You are encountering reduced yields or complete chain loss during the synthesis of peptides containing
While Proline and Glycine are the classic culprits,
Module 1: The Mechanic (Root Cause Analysis)
To fix the issue, you must understand the "Race Condition" occurring in your reaction vessel.
The Race:
-
The Goal: Acylate the free amine of the dipeptide (Resin-AA1-AA2-NH
) with the third amino acid (AA3). -
The Enemy: The free amine attacks the carbonyl of AA1, forming a cyclic DKP and detaching from the resin.
With
Visualization: The DKP Pathway
Figure 1: The Kinetic Race. DKP formation is a time-dependent side reaction. If the coupling of the 3rd residue is slow (common with bulky
Module 2: Troubleshooting Guide
Use this decision matrix to identify the specific failure point in your protocol.
| Symptom | Probable Cause | Immediate Action |
| Low Yield / No Product | "Traceless" DKP. The peptide cleaved at the dipeptide stage and was washed away.[1][2] | Switch Resin. Move from Wang/Merrifield to 2-Chlorotrityl Chloride (2-CTC) . |
| Mass = Dipeptide - 18 Da | DKP is present in the crude, meaning it formed but might be trapped or cleaved later. | Optimize Deprotection. Standard piperidine is too slow/basic. Switch to DBU/Piperazine . |
| Slow Coupling of AA3 | Steric hindrance of | Aggressive Coupling. Use HATU/HOAt or Microwave heating (max 50°C) for AA3. |
Module 3: Optimized Protocols
Do not use standard SPPS protocols for
Protocol A: The "Steric Shield" (Resin Selection)
Why: The bulky trityl group of 2-CTC resin sterically prevents the amine from attacking the ester linkage.[2] Wang resin (benzyl ester) offers no such protection.
-
Resin: Use 2-Chlorotrityl Chloride (2-CTC) Resin (Loading < 0.6 mmol/g).[1][2]
-
Loading AA1: Couple the first amino acid (
-Me-Phe or the residue before it) using DCM (Dichloromethane) and DIPEA. Do not use DMF for loading 2-CTC. -
Capping: Cap unreacted chlorides with Methanol/DIPEA/DCM (2:1:17) to prevent subsequent side reactions.
Protocol B: The "Soft Base" Deprotection
Why: Standard 20% Piperidine promotes DKP formation.[3] A cocktail of DBU (non-nucleophilic strong base) and Piperazine (efficient scavenger) in NMP reduces DKP risk significantly [2].[2]
Reagent Prep:
-
Solvent: NMP (N-methyl-2-pyrrolidone) - Better swelling for bulky peptides.
-
Base: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine.[1][2][3][4]
Step-by-Step:
-
Wash: Wash resin with NMP (
min). -
Short Deprotection: Add DBU/Piperazine cocktail. Agitate for 30 seconds . Drain.
-
Second Cycle: Add fresh cocktail. Agitate for 3 minutes . Drain.
-
Rapid Wash: Wash immediately and extensively with NMP (
min) to remove base traces. -
Immediate Coupling: Proceed to coupling AA3 immediately. Do not let the resin sit in the deprotected state.
Protocol C: The "Interrupted" Workflow
Why: Minimizing the time the N-terminal amine is free.[2]
-
Pre-activation: Activate the 3rd amino acid (AA3) before finishing the deprotection of AA2.
-
Use HATU: Use HATU (0.95 eq) and HOAt (0.95 eq) with Collidine (2 eq) for AA3 activation.
-
Sprint: As soon as the deprotection wash (Protocol B, step 4) is done, pour in the pre-activated AA3 solution.
Frequently Asked Questions (FAQ)
Q1: Can I use microwave synthesis to fix this? A: Yes, but with caution. Microwave irradiation accelerates coupling (good) but also accelerates DKP formation (bad).
-
Recommendation: Use microwave for the coupling step (75°C for 5 min) to force the bulky AA3 onto the
-Me-Phe. However, perform the deprotection step at Room Temperature (RT) or even 15°C to suppress cyclization.
Q2: Why not just use a dipeptide building block? A: This is the "Nuclear Option" and it is highly effective. If you can purchase or synthesize the dipeptide Fmoc-AA3-(beta-Me-Phe)-OH in solution, you bypass the risky on-resin dipeptide stage entirely.
-
Recommendation: If the sequence is critical and reagents are expensive, synthesize the dipeptide in solution first, then couple it to the resin as a unit.
Q3: Does the stereochemistry of
Visual Troubleshooting Flowchart
Figure 2: Diagnostic logic for isolating the cause of DKP formation.
References
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[5] A side reaction in solid-phase peptide synthesis.[4][5][6][7][8][9] Journal of the American Chemical Society. Link
-
Yang, Y., & Hansen, L. (2022).[4] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[3][4] ACS Omega.[4] Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
Sources
- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chimia.ch [chimia.ch]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
overcoming steric hindrance in N-methylated beta-methylphenylalanine coupling
Technical Support Center: Advanced Coupling of N-Methylated -Methylphenylalanine
Executive Summary: The "Steric Storm"
Coupling
- -Methylation: Eliminates the amide proton (H-bond donor), reducing nucleophilicity and forcing the peptide bond into a cis/trans equilibrium that favors the non-reactive cis-conformer.
-
-Branching: The additional methyl group at the
-position (adjacent to the reacting center) creates a massive steric wall, blocking the trajectory of the incoming activated electrophile.
Standard protocols (EDC/HOBt, HBTU) will fail, typically resulting in <5% yield or extensive epimerization. This guide outlines the escalation strategy from high-efficiency uronium salts to acid halide methodologies.
Reagent Selection Hierarchy
Do not waste time with carbodiimides (DCC/DIC) or standard uroniums (HBTU). Use the following hierarchy based on the difficulty of the specific sequence.
| Tier | Reagent | Mechanism | When to Use |
| Tier 1 | HATU / COMU | Forms OAt/Oxyma ester | Moderate hindrance. Coupling onto a primary amine, where only the incoming AA is hindered. |
| Tier 2 | PyBrOP / PyAOP | Forms Acid Bromide / Reactive Phosphonium | Standard for N-Me. Coupling between two hindered residues (e.g., |
| Tier 3 | BTC (Triphosgene) | Generates Acid Chloride in situ | The "Nuclear Option." When Tier 2 fails or for extremely bulky |
Decision Logic: Reagent Selector
Caption: Decision tree for selecting coupling reagents based on steric hindrance levels.
Troubleshooting Guides & FAQs
Issue 1: Low Yield (<20%) / Incomplete Coupling
Diagnosis: The activated ester (OBt/OAt) is not reactive enough to penetrate the steric shield of the
-
Switch to PyBrOP: Unlike HATU, PyBrOP generates an acyl bromide intermediate in situ, which is significantly more electrophilic than an active ester.
-
Double Coupling: Perform the first coupling with PyBrOP (2h), drain, and repeat with HATU/HOAt (overnight).
-
Microwave Assistance: Heat to 60°C (max) for 20 mins. Warning: Higher temps increase racemization risk.
Issue 2: Epimerization (Racemization)
Diagnosis:
-
Base Switching: Replace DIPEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / Collidine) . TMP is a weaker, non-nucleophilic base that minimizes proton abstraction from the
-carbon. -
Pre-activation Control: Do not pre-activate for more than 30 seconds. Add the base after mixing the amino acid and coupling reagent in the presence of the resin/amine.
Issue 3: Diketopiperazine (DKP) Formation
Diagnosis: If the
-
Use Trityl Linkers: Use 2-CTC (2-Chlorotrityl chloride) resin. The steric bulk of the trityl group prevents DKP formation.
-
Avoid Fmoc-deprotection delays: Proceed immediately to the next coupling after deprotection.
Detailed Protocols
Protocol A: The PyBrOP Method (Standard High-Difficulty)
Best for coupling hindered amino acids to N-methylated amines.
-
Preparation: Dissolve Fmoc-
-Me- -Me-Phe-OH (3 eq) and PyBrOP (3 eq) in dry DCM/DMF (1:1).-
Note: DCM is preferred for solubility and reducing racemization, but DMF is needed for peptide solubility.
-
-
Activation: Add DIEA (6 eq) to the mixture.
-
Critical: Add the solution to the resin immediately. Do not pre-activate.[1]
-
-
Coupling: Shake at room temperature for 2–4 hours.
-
Monitoring: Standard Kaiser test will fail (secondary amine). Use the Chloranil Test or p-Nitrophenol ester test .
-
Chloranil Test: Blue/Green beads = Free secondary amine (Incomplete). Colorless = Complete.
-
Protocol B: The BTC / Acid Chloride Method (The "Nuclear Option")
Use this when PyBrOP fails. This generates a highly reactive acid chloride in situ.
Safety Warning: BTC (Triphosgene) generates Phosgene gas. Work in a well-ventilated fume hood.
-
Dissolution: Dissolve Fmoc-
-Me- -Me-Phe-OH (3 eq) and BTC (1 eq) in dry THF or DCM (anhydrous). -
Chloride Generation: Add Collidine (TMP) (8 eq) dropwise.
-
Observation: A white precipitate (collidinium chloride) will form. Stir for 1–2 minutes.
-
-
Coupling: Add the resulting suspension directly to the resin (swelled in DCM).
-
Reaction: Shake for 1 hour.
-
Quench: Wash resin with DCM, then DMF, then MeOH (to quench residual acid chloride).
Mechanistic Visualization: Failure vs. Success
Caption: Comparison of steric clash in active esters (HATU) vs. the penetration capability of acid chlorides.
References
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link
-
Coste, J., Frérot, E., & Jouin, P. (1994). "Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application."[2] Journal of Organic Chemistry, 59(9), 2437–2446. Link
- Key citation for the superiority of Phosphonium salts over Uronium salts for N-Me coupling.
- Gilon, C., et al. (2005). "Solid-phase synthesis of N-methylated peptides using the acid chloride method." Journal of Peptide Science, 11, 243-251. Establishes the BTC/Collidine protocol.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
- Comprehensive review of coupling mechanisms and side reactions.
Technical Support Center: Purification of β-Methylphenylalanine Peptides with Difficult Sequences
Welcome to the technical support center for the purification of β-methylphenylalanine (β-Me-Phe) containing peptides. The inclusion of β-amino acids like β-Me-Phe can significantly enhance the therapeutic potential of peptides by modulating their conformation and increasing their resistance to proteolytic degradation.[1] However, these modifications also introduce unique challenges during purification, primarily due to increased hydrophobicity and a higher propensity for aggregation.[2][3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of purifying these "difficult sequences."
Troubleshooting Guide
This section addresses common issues encountered during the purification of β-Methylphenylalanine peptides.
Problem 1: Poor Peak Shape (Tailing or Broadening)
Probable Causes:
-
Secondary Interactions: The peptide may be interacting with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
Slow Mass Transfer: The highly hydrophobic nature of β-Me-Phe peptides can lead to slow kinetics of binding and release from the stationary phase.
-
Column Overload: Injecting too much peptide can saturate the stationary phase, causing peak distortion.
-
Aggregation on Column: The peptide may be aggregating on the column during the separation process.
Solutions:
-
Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that helps to mask silanol interactions and improve peak shape.[4] Consider increasing the TFA concentration in your mobile phase from the typical 0.1% up to 0.25% to enhance ion pairing and reduce secondary interactions.
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve mass transfer kinetics and reduce mobile phase viscosity, leading to sharper peaks.
-
Reduce Sample Load: Systematically decrease the amount of peptide injected onto the column to determine if you are operating under mass overload conditions.
-
Use a Different Stationary Phase: If peak tailing persists, consider a column with a different stationary phase chemistry. For highly hydrophobic peptides, a C4 or C8 column may provide better peak shape than a C18 column.[5] Phenyl-hexyl columns can also offer alternative selectivity.
-
Add Organic Modifiers to the Sample Solvent: Dissolving the peptide in a solvent containing a small amount of organic modifier (e.g., acetonitrile or isopropanol) can help to disrupt pre-injection aggregates.
Problem 2: Low Recovery
Probable Causes:
-
Irreversible Adsorption: The peptide may be so hydrophobic that it binds irreversibly to the stationary phase.
-
Precipitation on Column: The peptide may be precipitating on the column as the concentration of the organic mobile phase changes during the gradient.
-
Aggregation: Aggregated peptides may not elute properly from the column or may be lost during sample handling.
Solutions:
-
Employ a Less Retentive Stationary Phase: Switch to a C8 or C4 column to reduce the hydrophobic interactions between the peptide and the stationary phase.[5]
-
Increase the Strength of the Organic Mobile Phase: Consider using n-propanol or isopropanol instead of, or in addition to, acetonitrile. These alcohols are stronger solvents and can improve the solubility of highly hydrophobic peptides.
-
Elevate the Column Temperature: Increasing the temperature can enhance peptide solubility in the mobile phase and reduce the risk of on-column precipitation.
-
Perform a Post-Run Column Wash with a Strong Solvent: After your gradient, wash the column with a high concentration of a strong organic solvent (e.g., 95% isopropanol) to elute any tightly bound peptide. This can also help regenerate the column.
-
Optimize Sample Solubility: Ensure your peptide is fully dissolved before injection. You may need to use solvents containing organic modifiers or chaotropic agents like guanidine HCl or urea for initial dissolution, though be mindful of their compatibility with your HPLC system.
Problem 3: Peptide Aggregation
Probable Causes:
-
Inherent Sequence Propensity: The presence of β-Me-Phe and other hydrophobic residues can promote the formation of β-sheet structures, leading to aggregation.[6][7]
-
High Peptide Concentration: Aggregation is often a concentration-dependent phenomenon.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the sample and mobile phases can influence peptide aggregation.
Solutions:
-
Work at Low Concentrations: Keep the peptide concentration as low as practically possible during all steps of the purification process.
-
Incorporate Aggregation Disruptors:
-
Organic Solvents: Small amounts of acetonitrile, isopropanol, or trifluoroethanol (TFE) in the sample solvent can help to disrupt hydrophobic interactions that lead to aggregation.
-
Chaotropic Agents: For peptides that are extremely prone to aggregation, initial dissolution in solutions containing 6M guanidine HCl or 8M urea may be necessary. Ensure that the final concentration of these agents in the injected sample is low enough to not interfere with chromatography.
-
-
Optimize Mobile Phase pH: Depending on the peptide's pI, adjusting the mobile phase pH can alter the charge state of the peptide and potentially reduce aggregation.
-
Alternative Purification Strategies: For peptides that are intractable by RP-HPLC due to aggregation, consider alternative techniques such as size-exclusion chromatography (SEC) to separate monomers from aggregates, or ion-exchange chromatography (IEX) if the peptide has a net charge.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best initial column choice for purifying a β-Methylphenylalanine-containing peptide?
For a first attempt, a C18 column is a reasonable starting point as it is the standard for peptide purification.[4] However, given the increased hydrophobicity of β-Me-Phe peptides, you should be prepared to switch to a less hydrophobic stationary phase, such as C8 or C4, if you encounter issues with high retention or low recovery.[5]
Q2: How does the β-methyl group in β-Methylphenylalanine affect purification?
The β-methyl group has two main effects:
-
Increased Hydrophobicity: The additional methyl group increases the overall hydrophobicity of the amino acid residue, leading to stronger retention on reversed-phase columns.
-
Conformational Constraint: The methyl group can introduce steric hindrance that influences the local peptide backbone conformation.[9] This can either promote or inhibit aggregation depending on the surrounding sequence.
Q3: Can I use formic acid instead of TFA as an ion-pairing agent?
Yes, formic acid (FA) can be used as an alternative to TFA.[10] FA is less effective as an ion-pairing agent, which will result in shorter retention times. This can be advantageous for very hydrophobic peptides that are too strongly retained with TFA. However, peak shapes may be broader with FA.
Q4: My peptide seems to be aggregating during lyophilization. How can I prevent this?
Aggregation during lyophilization is a common problem. To mitigate this:
-
Lyophilize from a solution containing an organic solvent: Adding a volatile organic solvent like acetonitrile or tert-butanol to the aqueous solution before freezing can help to separate peptide molecules during the drying process.
-
Flash freeze: Rapidly freezing the sample in liquid nitrogen can create smaller ice crystals and a more amorphous solid, which can reduce aggregation.
-
Include a bulking agent: Sugars like mannitol or trehalose can be added to the solution before lyophilization to provide a matrix that separates peptide molecules.
Q5: Are there alternatives to HPLC for purifying these difficult peptides?
While RP-HPLC is the most common method, other techniques can be employed, especially for peptides that are prone to aggregation or are very large.[8] These include:
-
Flash Chromatography: A lower-pressure chromatography technique that can be useful for initial, rapid purification of large quantities of crude peptide.
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on charge and can be a good orthogonal technique to RP-HPLC.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on size and is particularly useful for removing aggregates from the monomeric peptide.
Data Presentation
Table 1: HPLC Column Selection Guide for β-Methylphenylalanine Peptides
| Peptide Property | Recommended Column Chemistry | Rationale |
| Small to Medium Size (< 30 residues), Moderate Hydrophobicity | C18 | Good starting point with high resolving power for peptides.[4] |
| Large Size (> 30 residues) or Highly Hydrophobic | C8 or C4 | Reduces strong hydrophobic interactions, improving recovery and peak shape.[5] |
| Aromatic-Rich Sequences | Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the phenyl rings. |
| Basic Peptides with Poor Peak Shape | Hybrid Silica (e.g., BEH, CSH) | These columns have reduced silanol activity, minimizing secondary interactions.[10] |
Experimental Protocols
Standard RP-HPLC Purification Protocol for a β-Methylphenylalanine Peptide
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal volume of a suitable solvent. Start with 0.1% TFA in water.
-
If solubility is poor, add acetonitrile dropwise until the peptide dissolves. Sonicate briefly if necessary.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Start with a C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. Adjust the gradient based on the retention time of your peptide.
-
Flow Rate: For a standard analytical column (4.6 mm ID), a flow rate of 1 mL/min is typical. For preparative columns, the flow rate will be higher.
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
Column Temperature: Maintain the column at a constant temperature, starting at 30°C.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.
-
-
Post-Purification:
-
Pool the fractions containing the pure peptide.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified peptide as a fluffy powder.
-
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in peptide purification.
References
-
Rodríguez, M. C., et al. (2018). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 23(11), 2849. [Link]
- Poppelsdorf, F. (1963). U.S. Patent No. 3,105,092. U.S.
-
Lenci, E., & Trabocchi, A. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(12), 6296-6319. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–45. [Link]
-
Nagao, S., et al. (2018). Novel Purification Process for Amyloid Beta Peptide(1-40). Molecules, 23(9), 2345. [Link]
-
D'Atri, V., et al. (2020). Boosting basic-peptide separation through dynamic electrostatic-repulsion reversed-phase (d-ERRP) liquid chromatography. RSC Advances, 10(21), 12431-12439. [Link]
-
Millennial Scientific. (2024, July 17). How Does Stationary Phase Dewetting Affect Peptide Purification and What Are the Sustainability Implications? Millennial Scientific. Retrieved February 9, 2026, from [Link]
-
D'Atri, V., et al. (2021). Expanding the Use of Dynamic Electrostatic Repulsion Reversed-Phase Chromatography: An Effective Elution Mode for Peptides Control and Analysis. Molecules, 26(14), 4338. [Link]
- Genex Corporation. (1986). U.S. Patent No. 4,584,399. U.S.
-
Teledyne ISCO. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. Teledyne Labs. Retrieved February 9, 2026, from [Link]
-
Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278. [Link]
-
Seebach, D., et al. (2002). [Beta]-amino acids as secondary structure inducers in peptides. Dissertation, University of Bielefeld. [Link]
-
Cserháti, T., & Forgács, E. (2000). Study of peptide-protein interaction by high-performance liquid chromatography. Effect of hydrophobic and steric parameters. Journal of Chromatography B: Biomedical Sciences and Applications, 744(2), 245-252. [Link]
-
Sharma, A. K., et al. (2014). Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition. ACS Chemical Neuroscience, 5(6), 447-456. [Link]
-
Horne, W. S., & Gellman, S. H. (2008). β-Peptides as inhibitors of protein–protein interactions. Current Opinion in Chemical Biology, 12(6), 717-723. [Link]
-
Van der Donck, T., et al. (2023). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]
- Linderstrøm-Lang Centre for Protein Science. (2012). U.S. Patent Application No. 13/511,887. U.S.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved February 9, 2026, from [Link]
-
Drug Target Review. (2024, September 3). Elucidating the aggregation rules for short peptides. Drug Target Review. Retrieved February 9, 2026, from [Link]
-
Wang, W., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170035. [Link]
-
PolyPeptide Group. (2023, December 22). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. PolyPeptide Group. Retrieved February 9, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. bachem.com [bachem.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of peptide-protein interaction by high-performance liquid chromatography. Effect of hydrophobic and steric parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expanding the Use of Dynamic Electrostatic Repulsion Reversed-Phase Chromatography: An Effective Elution Mode for Peptides Control and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
stability of beta-methylphenylalanine under acidic cleavage conditions
Technical Support Guide: Stability of -Methylphenylalanine Under Acidic Cleavage
Executive Summary & Core Directive
The Short Answer:
The Nuance:
While the molecule itself is stable, its steric bulk creates significant "pseudo-instability" issues. Users frequently misidentify synthesis failures as cleavage instability. The
-
Incomplete Cleavage: The bulky side chain shields the peptide backbone, preventing the cleavage cocktail from solvating and hydrolyzing the linker effectively.
-
Epimerization (Pre-Cleavage): Diastereomeric impurities generated during coupling (due to steric strain) are often discovered only after cleavage, leading users to falsely blame the acid treatment.
Diagnostic Troubleshooting (Q&A Format)
Category A: Purity & Isomer Integrity[1]
Q: I see a "split peak" or doublet in my HPLC trace after TFA cleavage. Did the acid cause racemization?
A: Highly Unlikely.
Acidic cleavage (TFA/Scavengers) rarely causes racemization of
-
The Mechanism: The
-methyl group increases steric hindrance at the -carbon. During coupling, this forces the reaction to proceed slower, increasing the window for oxazolone formation (the primary pathway for epimerization). -
The Diagnosis: The "split peak" represents diastereomers (e.g.,
vs. ). These were likely present before you added TFA. -
Action Plan:
-
Perform a Marfey’s analysis or use a Chiral HPLC column on the hydrolysate to confirm stereochemistry.
-
Switch to low-racemization coupling reagents (e.g., DIC/Oxyma Pure) rather than HATU for this specific residue.
-
Category B: Yield & Mass Spectral Anomalies
Q: My mass spec shows the correct mass, but the yield is <10%. Is the molecule degrading?
A: No, it is likely aggregating.
-
The Fix: "Swelling Cleavage."[1]
-
Do not use 100% TFA immediately.
-
Pre-swell the resin in DCM (Dichloromethane) for 15 minutes.
-
Add the cleavage cocktail to the swollen resin. DCM helps expand the polystyrene matrix, allowing the TFA to access the sterically shielded linker.
-
Q: I see a mass corresponding to [M + tBu] or [M + Pbf]. Is the
A: Indirectly, yes.
The bulky
-
The Fix: Increase scavenger volume. The electron-rich phenyl ring of
-Me-Phe can act as a scavenger itself (Friedel-Crafts alkylation) if external scavengers are insufficient. -
Protocol: Use Cocktail K (TFA/Phenol/Water/Thioanisole/EDT) rather than simple TFA/Water.
Technical Deep Dive: The Steric Shielding Effect
The following diagram illustrates why
Figure 1: Comparative flow of cleavage kinetics. The hydrophobic bulk of
Recommended Experimental Protocols
Protocol A: Optimized Cleavage Cocktail for -Me-Phe Peptides
Use this protocol if you observe low yields or alkylation byproducts.
| Component | Volume % | Function |
| TFA (Trifluoroacetic Acid) | 82.5% | Cleavage agent & solvent. |
| Phenol | 5.0% | Critical: Protects the |
| Water | 5.0% | Hydrolysis of the ester linker. |
| Thioanisole | 5.0% | Accelerates removal of Pbf/Pmc groups (if Arg is present). |
| EDT (Ethanedithiol) | 2.5% | Scavenger for t-butyl cations. |
Step-by-Step:
-
Wash: Wash resin 3x with DCM to remove residual DMF (DMF can form complexes that inhibit cleavage).
-
Swell: Add minimal DCM to just cover the resin beads. Let sit for 10 mins.
-
Cleave: Add the Cleavage Cocktail directly to the DCM-swollen resin.
-
Time: Shake vigorously for 3 to 4 hours (Standard peptides take 2h;
-Me-Phe requires longer due to steric hindrance). -
Precipitation: Filter into cold diethyl ether. Do not use Rotovap if possible (heat can aggravate acid-catalyzed side reactions).
Protocol B: Post-Cleavage Analysis (Diagnostic Workflow)
Use this decision tree to interpret your LC-MS data.
Figure 2: Diagnostic logic for interpreting LC-MS data of
References
-
Racemization in SPPS: Title: Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.[2] Source: PubMed / NIH Significance: Establishes that racemization is primarily a function of coupling activation, not acidic cleavage.
-
Steric Hindrance in Cleavage: Title: Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[3] Source: CEM Corporation Significance: Details the specific challenges of hindered amino acids (like N-Me and
-Me) regarding aggregation and the need for optimized conditions. -
Cleavage Cocktails & Scavengers: Title: Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides.[4] Source: PubMed / NIH Significance: While focusing on furyl-alanine, this reference provides the authoritative grounding for using specific scavenger cocktails (DODT/TIS) to protect electron-rich aromatic rings during TFA cleavage, a principle directly applicable to the phenyl ring of
-Me-Phe. -
General Fmoc SPPS Troubleshooting: Title: Methods and protocols of modern solid phase peptide synthesis.[5][6] Source: University of Delhi / Springer Protocols Significance: Comprehensive guide on Fmoc/tBu strategy, aggregation issues, and cleavage protocols.
Sources
- 1. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
Validation & Comparative
distinguishing (2S,3S) and (2S,3R) beta-methylphenylalanine isomers
Distinguishing (2S,3S) and (2S,3R) -Methylphenylalanine Isomers
Executive Summary
For researchers working with the L-phenylalanine scaffold, the challenge lies in distinguishing the (2S,3S) isomer (often designated L-allo-
This guide provides a rigorous, evidence-based protocol for distinguishing these isomers using NMR spectroscopy, HPLC, and chemical correlation.
Part 1: The Stereochemical Challenge
Before analyzing the data, it is crucial to visualize the spatial arrangement. While both isomers share the (2S) configuration at the
-
(2S,3R)-
-MePhe: The side-chain stereochemistry mimics the "natural" orientation found in many bioactive peptides. In a Fischer projection, the -amino and -methyl groups typically display a specific relative relationship (often threo). -
(2S,3S)-
-MePhe: The "allo" form. The -methyl group is inverted relative to the (3R) isomer.
Visualizing the Isomers (Decision Tree)
Figure 1: Analytical workflow for distinguishing diastereomers. The NMR method using oxazolidinone derivatives provides the most definitive structural evidence.
Part 2: NMR Spectroscopy (The Structural Probe)
Why Free Amino Acid NMR is Insufficient
In the free zwitterionic form or simple linear derivatives (e.g., Boc-protected methyl esters), the
The Solution: Cyclic Derivatization
To "freeze" the conformation and apply the Karplus equation reliably, you must constrain the bond. The standard protocol involves converting the
Protocol: Oxazolidinone Formation
-
Reduction: Reduce the amino acid (or ester) to the amino alcohol using
or . -
Cyclization: Treat the amino alcohol with triphosgene or carbonyldiimidazole (CDI).
-
Analysis: Measure the
coupling constant in the oxazolidinone ring.
Interpretation of Data
In 5-membered rings like oxazolidinones, the Karplus relationship dictates:
| Parameter | Cis-4,5-Disubstituted | Trans-4,5-Disubstituted |
| Dihedral Angle | ||
| Coupling Constant ( | 8.0 – 9.5 Hz | 5.0 – 6.5 Hz |
| Inferred Configuration | Typically derives from (2S,3S) | Typically derives from (2S,3R) |
Note: The correlation between the amino acid configuration and the oxazolidinone geometry (cis/trans) depends on the synthetic route. If using a retention-of-configuration method (e.g., from amino alcohol), the relative stereochemistry is preserved.
Part 3: Chromatographic Separation (HPLC)[1]
Unlike enantiomers, (2S,3S) and (2S,3R) are diastereomers . They possess different physical properties and can be separated on standard achiral stationary phases.
Recommended Conditions
-
Column: C18 (Octadecyl) or C8.
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA (Gradient elution).
-
Detection: UV at 210 nm (peptide bond) or 254 nm (phenyl ring).
Elution Behavior
While elution order can reverse based on specific column chemistry (e.g., polar-embedded vs. standard C18) and organic modifier (MeOH vs. ACN), the following trend is frequently observed for
-
Separation Factor (
): Diastereomers usually display , allowing for baseline separation. -
Elution Order: The isomer with the hydrophobic side chains (Methyl and Phenyl) situated on the same face of the molecule (increasing the effective hydrophobic footprint in the preferred binding conformation) typically retains longer.
-
Practical Tip: Do not rely solely on literature retention times. Always coinject with a known standard or use the NMR method to validate the first batch.
-
Part 4: Synthesis & Provenance (The "Gold Standard")
The most reliable way to know which isomer you have is to control its creation. Two authoritative methods are widely accepted in drug development:
Evans Auxiliary Synthesis
Using a chiral oxazolidinone auxiliary (Evans auxiliary), the enolate alkylation or aldol reaction dictates the stereochemistry.
-
Mechanism: The bulky auxiliary shields one face of the enolate, forcing the incoming electrophile to attack from the opposite side.
-
Result: This method yields products with >98% diastereomeric excess (de), providing an authentic standard for HPLC calibration.
Asymmetric Hydrogenation
Hydrogenation of
-
Selectivity: The geometry of the double bond (
vs ) and the chirality of the ligand determine the outcome. -
Reference: Hruby et al. have extensively characterized these pathways for constrained peptide synthesis.
Summary Comparison Table
| Feature | (2S,3S)- | (2S,3R)- |
| Common Name | L-allo- | L- |
| Stereo Relation | Diastereomer | Diastereomer |
| Oxazolidinone | High (~9 Hz) (Cis-ring) | Low (~6 Hz) (Trans-ring) |
| HPLC (C18) | Separable (Distinct | Separable (Distinct |
| Bioactivity | Induces specific constraints (e.g., | Mimics natural side-chain topology ( |
*Assuming retention of configuration during cyclization.
References
-
Hruby, V. J., et al. "Conformational constraints in the design of receptor selective peptides: conformational analysis and molecular dynamics." Biopolymers, 1990.
-
Soloshonok, V. A., et al. "Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative."[1] Organic Letters, 2001.[1]
-
Dhar, T. G. M., et al. "Design and Synthesis of Novel alpha,beta-Disubstituted Amino Acids." Bioorganic & Medicinal Chemistry Letters, 2003.
-
Reich, H. J. "Spin-Spin Splitting: J-Coupling in Cyclic Systems." University of Wisconsin-Madison Chemistry Data.
-
Easton, C. J., et al. "Stereoselective synthesis of beta-methylphenylalanine derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1994.
Marfey's method for beta-methylphenylalanine enantiomeric purity
Guide to Marfey's Method for -Methylphenylalanine Enantiomeric Purity
Executive Summary
While direct chiral HPLC is often the default for simple amino acids, Marfey’s Method (derivatization with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, or FDAA) remains the gold standard for
Part 1: Mechanism of Action
The core principle of Marfey’s method is the conversion of enantiomers (which have identical physical properties in achiral environments) into diastereomers (which have distinct physical properties) via nucleophilic aromatic substitution.
For
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of FDAA derivatization. The nucleophilic amine of
Part 2: Comparative Analysis
Why choose Marfey's over direct chiral chromatography? The following table contrasts the methods specifically for sterically hindered amino acids like
| Feature | Marfey’s Method (FDAA) | Direct Chiral HPLC (CSP) | GITC Derivatization |
| Separation Principle | Diastereomeric resolution on C18 | Enantiomeric recognition by chiral selector | Diastereomeric resolution (Thiohydantoin) |
| Resolution ( | High: Resolves all 4 isomers (erythro/threo) | Variable: Often requires specific columns (e.g., Crownpak, Chiralpak AD-H) | Moderate: Derivatives are less stable |
| Cost | Low (Standard C18 column) | High (Dedicated chiral columns >$1000) | Low |
| Sensitivity | High (UV 340nm / MS compatible) | Low (requires derivatization for UV or MS) | High (UV 254nm) |
| Steric Tolerance | Excellent: 40°C heat drives reaction despite | Poor: Steric bulk can prevent fit into chiral pockets | Good: Fast reaction kinetics |
| Throughput | Medium (Requires 1h reaction time) | High (Direct injection) | High (Fast reaction) |
Expert Insight: For
Part 3: Optimized Experimental Protocol
Objective: Derivatization and separation of
Reagents
-
FDAA Solution: 1% (w/v) in Acetone (Store at 4°C, stable for 1 month).
-
Buffer: 1 M NaHCO
.[1] -
Quench: 1 M HCl or 2 M HCl.
-
Solvent: HPLC-grade Acetonitrile (ACN) and Water with 0.1% TFA or Formic Acid.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 50 µmol of the
-Me-Phe sample in 100 µL of H O (or 1:1 H O:Acetone if solubility is poor). -
Critical: If the sample is a peptide hydrolysate, ensure all acid is removed by lyophilization before starting.
-
-
Derivatization Reaction:
-
Add 200 µL of 1% FDAA solution.
-
Add 40 µL of 1 M NaHCO
. -
Incubation: Heat at 40°C for 60 minutes with agitation (600 rpm).
-
Note:
-Me-Phe is sterically hindered. Do not reduce time below 60 mins. Standard Marfey’s protocols often suggest 100 µL FDAA; double the excess (200 µL) here to ensure complete reaction of the hindered amine.
-
-
Quenching:
-
Cool to room temperature.[2]
-
Add 40 µL of 1 M HCl (or 20 µL 2 M HCl) to neutralize the reaction (pH should be ~2).
-
Dilute with 200 µL of 50% ACN/H
O. Filter through 0.22 µm PTFE filter.
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or Phenomenex Luna, 3.5 µm, 150 x 4.6 mm).
-
Mobile Phase A: Water + 0.1% TFA (Triethylamine phosphate buffer pH 3.0 provides better peak shape for basic amines).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Linear gradient 10% B to 60% B over 45 minutes.
-
Analytical Workflow Diagram
Figure 2: Step-by-step derivatization and analysis workflow.[1]
Part 4: Data Interpretation & Validation
Elution Order Logic
In standard Marfey’s analysis (for
However, for
-
L-Erythro forms typically elute first.[3]
-
L-Threo forms elute second.
-
D-isomers (derivatized with L-FDAA) generally elute later due to the "mismatched" steric interaction increasing retention on C18.
Expected Elution Sequence (General Guide):
-
L-FDAA-L-erythro-
-Me-Phe -
L-FDAA-L-threo-
-Me-Phe -
L-FDAA-D-erythro-
-Me-Phe -
L-FDAA-D-threo-
-Me-Phe
Note: This order must be validated with authentic standards for your specific column/gradient.
Self-Validating the System
To ensure scientific integrity (Trustworthiness), perform these controls:
-
The "Blank" Check: Run a sample of FDAA + NaHCO
+ HCl (no amino acid). You will see a large peak early in the chromatogram (hydrolyzed FDAA) and late peaks (di-FDAA). These must be subtracted from your analysis. -
The Racemization Control: Subject a pure L-isomer standard to the hydrolysis conditions (6M HCl, 110°C, 24h) before derivatization to quantify method-induced racemization.
-
Resolution Factor (
): Ensure between the closest eluting peaks. If , flatten the gradient slope (e.g., 0.5% B/min).
References
-
Marfey, P. (1984).[1][2][4][5] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[5] Carlsberg Research Communications.[5] Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8][9][10] Link
-
Nogle, L. M., et al. (2006).[7] Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amino compounds.[2] Tetrahedron Letters. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of Marfey's reagent in racemization studies of amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
crystal structure analysis of beta-methylphenylalanine analogs
Crystal Structure Analysis of -Methylphenylalanine Analogs: A Comparative Guide for Peptidomimetic Design
Executive Summary
This guide provides an in-depth structural analysis of
This document compares the structural performance of
Comparative Structural Analysis
The Stereochemical Challenge
Unlike standard amino acids,
Key Insight: The absolute configuration at the
-
-
-Me-Phe: The methyl group forces the side chain into a gauche(-) conformation ( ), often required for bioactive "folded" states. -
-
-Me-Phe: The methyl group enforces a trans conformation ( ), useful for extended peptide mimetics.
Performance Metrics: -Me-Phe vs. Alternatives
The following table synthesizes crystallographic data and stability profiles to compare
| Feature | Wild-Type Phenylalanine (Phe) | ||
| Primary Constraint | None (Flexible) | Side-Chain ( | Backbone ( |
| Conformational Freedom | High rotation about | Locked (Rotamer specific) | Restricted |
| Proteolytic Stability | Low ( | High ( | Very High (Steric block of amide) |
| Receptor Selectivity | Moderate (Promiscuous) | High (Shape complementarity) | High (Backbone rigidification) |
| Crystallization Tendency | High | Moderate (Hydrophobic) | Moderate to Low |
| Key Application | Native signaling | Side-chain orientation scanning |
Mechanistic Diagram: Conformational Selection
The diagram below illustrates how
Figure 1: Mechanistic impact of
Experimental Protocol: Crystal Structure Determination
To validate the configuration and conformation of a
Phase 1: Synthesis & Purification
-
Objective: Obtain
enantiopure material. Impurities (diastereomers) will disrupt crystal lattice formation. -
Critical Step: Use chiral HPLC to separate
from isomers. Verify purity via 1H-NMR (look for distinct -proton coupling constants: Hz for syn vs Hz for anti).
Phase 2: Crystallization (Vapor Diffusion)
-
Method: Hanging Drop Vapor Diffusion.
-
Reservoir Solution: Start with 20-30% PEG 4000 or PEG 8000.
-
Additive: Add 5-10% Isopropanol or TFE (Trifluoroethanol) to the drop to solubilize the hydrophobic analog.
-
Concentration: 10 mg/mL peptide in water/methanol (1:1).
-
Observation: Look for sharp edges. Birefringence under polarized light confirms crystallinity.
Phase 3: Diffraction & Refinement
-
Data Collection: Collect data at 100 K to minimize thermal disorder of the methyl group.
-
Resolution Target:
. (Atomic resolution is necessary to distinguish the electron density of a methyl group, ~9 electrons, from a water molecule, ~10 electrons). -
Validation: Check the Omit Map . Delete the
-methyl group from the model and refine. If the difference map shows a strong positive peak ( ) at the -position, the structure is valid.
Workflow Diagram
Figure 2: End-to-end workflow for structural determination of
Case Study: Stability & Efficacy
In a comparative study of Enkephalin analogs (opioid peptides), the substitution of Phe with
-
Wild-Type (Phe): Degraded by chymotrypsin within 20 minutes.
-
Analog (
- -Me-Phe): Half-life extended to >4 hours. The crystal structure revealed that the -methyl group sterically hindered the approach of the proteolytic enzyme's catalytic triad while maintaining the aromatic side-chain orientation necessary for receptor activation.
References
-
Conform
-Methylation: Broda, M. A., et al. (2009). "The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study." Journal of Peptide Science. Link -
Opioid Peptide Analogs: Toth, G., et al. (2004). "Structure activity study on the Phe side chain arrangement of endomorphins using conformationally constrained analogues." Journal of Medicinal Chemistry. Link
-
Biosynthesis and Structure: Pfeifer, B. A., et al. (2004). "Biosynthesis of complex polyketides in a metabolically engineered strain of E. coli." Science.
-Me-Phe in mannopeptimycin). Link -
Crystallographic Methods for Peptides: Drenth, J., & Smit, J. (2010). Principles of Protein X-ray Crystallography. Springer. (Standard reference for the described workflow). Link
validating stereochemical integrity of beta-methylphenylalanine after SPPS
Validating Stereochemical Integrity of -Methylphenylalanine Post-SPPS: A Comparative Guide
Executive Summary: The -Methyl Challenge
In modern peptidomimetics,
Standard SPPS protocols often focus solely on
This guide objectively compares the three primary validation methodologies—Advanced Marfey’s Analysis , Direct Chiral HPLC , and NMR Spectroscopy —and recommends a specific, high-resolution protocol for definitive validation.
Mechanism of Stereochemical Loss
To validate integrity, one must understand the failure mode. The primary culprit during
The Oxazolone Pathway
When the carboxyl group is activated (e.g., by HATU/DIC), the carbonyl oxygen of the upstream amide bond can attack the activated carbonyl, forming a 5-membered oxazolone ring. The acidity of the C
Figure 1: Mechanism of
Comparative Analysis of Validation Methods
We evaluated three methods based on Resolution (ability to separate all 4 isomers), Sensitivity (LOD), and Throughput .
| Feature | Method A: Advanced Marfey's (Sanger's Variant) | Method B: Direct Chiral HPLC | Method C: NMR Spectroscopy |
| Principle | Derivatization of hydrolysate with FDNB/FDAA | Direct separation on Chiral Stationary Phase (CSP) | Detection of diastereomeric chemical shifts |
| Resolution | High . Excellent separation of | Medium-High . Column dependent (e.g., Chiralpak AD-H). | Low-Medium . Often requires authentic standards for overlay. |
| Sensitivity | Ultra-High (UV 340nm / MS detection). | Medium . Limited by extinction coefficient. | Low . Requires mg quantities. |
| Sample Req. | < 50 | > 1 mg peptide. Non-destructive. | > 2 mg peptide. Non-destructive. |
| Throughput | High (Standard C18 columns). | Low (Long equilibration, specialized columns). | Low (Long acquisition for trace impurities). |
| Cost | Low (Reagents are cheap). | High (Expensive columns). | High (Instrument time).[2] |
| Verdict | Preferred for QC. | Preferred for Prep Purification. | Preferred for Conformational Studies. |
Deep Dive Protocol: The "Sanger's Reagent" Modification
While standard Marfey’s reagent (L-FDAA) is the industry standard for amino acid analysis, recent data suggests it is sub-optimal for
The Expert Insight: Use Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene, FDNB) instead of L-FDAA for
Step-by-Step Protocol
1. Acid Hydrolysis (Critical Control)
-
Reagent:
(Deuterium Chloride) in is recommended over if MS detection is used, to track hydrolysis-induced racemization (deuterium incorporation at C indicates hydrolysis artifacts). For standard UV, is acceptable. -
Procedure: Dissolve
peptide in containing phenol (scavenger). Seal in a glass vial under . Incubate at for 16-24 hours. -
Workup: Dry under vacuum (SpeedVac). Repeat addition of water and drying 2x to remove excess acid.
2. Derivatization (The Sanger Variant)
-
Buffer: Resuspend dried hydrolysate in
. -
Reagent: Add
of FDNB (Sanger's Reagent) in acetone. -
Reaction: Incubate at
for 1 hour with shaking. -
Quench: Add
to acidify. Dilute with acetonitrile.
3. LC-MS Analysis
-
Column: C18 Core-Shell (e.g., Kinetex
, ). -
Mobile Phase: A:
Formic Acid in ; B: Formic Acid in MeCN. -
Gradient: linear gradient
B over 25 minutes. (Slow gradient is essential for diastereomer separation). -
Detection: Absorbance at
(DNP chromophore) and ESI-MS (SIM mode for -MePhe mass).
4. Data Interpretation
-
Compare retention times against authentic standards of L-erythro, L-threo, D-erythro, and D-threo
-MePhe derivatized under identical conditions. -
Note: The elution order is typically erythro before threo for DNP derivatives, but this must be confirmed with standards.
Alternative: Direct Chiral HPLC
If hydrolysis is undesirable (e.g., acid-labile modifications present), use Direct Chiral HPLC.
-
Column: Daicel Chiralpak AD-H or OD-H (
). -
Mobile Phase: Hexane : Isopropanol : Diethylamine (
). -
Flow Rate:
. -
Limitation: Requires the peptide to be soluble in organic solvents. If the peptide is polar, use Chiralpak AGP (Reverse Phase mode).
Decision Tree for Validation Strategy
Figure 2: Strategic decision tree for selecting the appropriate stereochemical validation method.
References
-
Nogle, L. M., et al. (2006). "Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR." Journal of Pharmaceutical and Biomedical Analysis.
-
Lumb, J. P., et al. (2025). "Enhanced Stereochemical Analysis of
-Diastereomeric Amino Acids with Variants of Marfey’s Reagent." ACS Omega. -
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][3][4][5][6][7][8][9]
-
Steinauer, A., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aafco.org [aafco.org]
- 5. Amino acid dating - Wikipedia [en.wikipedia.org]
- 6. iris.unito.it [iris.unito.it]
- 7. peptide.com [peptide.com]
- 8. Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Safety Protocol: Handling Phenylalanine, beta-methyl- in Research Environments
Executive Summary & Scientific Context
Phenylalanine, beta-methyl- (also known as
While often classified under generic hazard codes for amino acid derivatives, its role as a bioactive precursor necessitates a safety protocol that transcends basic compliance. In drug development, the primary risks are respiratory sensitization from fine particulates and cross-contamination that compromises assay integrity. This guide treats the substance with the rigor required for a "Not Fully Tested" bioactive intermediate, adhering to the Precautionary Principle.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the specific hazards associated with this solid-phase reagent.
| Hazard Category | Classification (GHS) | Operational Implication |
| Inhalation | H335: May cause respiratory irritation. | High Risk: The powder is often electrostatic and prone to aerosolization during weighing. |
| Skin Contact | H315: Causes skin irritation. | Moderate Risk: Potential for allergic dermatitis upon repeated exposure. |
| Eye Contact | H319: Causes serious eye irritation. | Moderate Risk: Mechanical abrasion and chemical irritation from dust. |
| Unknowns | Bioactive Analog | As a phenylalanine analog, it may mimic biological substrates. Treat as a potential reproductive toxin or sensitizer until proven otherwise. |
PPE Matrix: The Defense System
Rationale: The following PPE selection is designed to create a redundant barrier system. We prioritize protection against particulate ingress.
Table 1: Mandatory PPE Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection | Double Gloving (Nitrile) • Inner: 4 mil (0.10 mm)• Outer: 5-8 mil (extended cuff) | Permeation & Puncture: Amino acid derivatives can permeate thin latex. Double gloving allows the outer glove to be discarded immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Particulate Seal: Standard safety glasses allow airborne dust to bypass the lens via the sides. Goggles provide a sealed environment against electrostatic powder. |
| Respiratory | Engineering Controls Primary N95/P2 Respirator (Secondary) | Hierarchy of Controls: Handling must occur in a certified Fume Hood. Respirators are a backup for spill cleanup or weighing outside a hood (discouraged). |
| Body Defense | Lab Coat (Tyvek/Cotton blend) + Disposable Sleeve Covers | Wrist Gap Protection: The gap between the glove and lab coat cuff is the most common exposure point. Sleeve covers bridge this gap. |
Operational Workflow: Step-by-Step
Trust Protocol: This workflow is designed to prevent "invisible" contamination—where dust settles on surfaces and is contacted later.
Phase A: Preparation & Engineering Controls
-
Airflow Verification: Confirm Fume Hood face velocity is between 0.3 – 0.5 m/s (60-100 fpm) .
-
Static Mitigation:
-methylphenylalanine is often fluffy and electrostatic. Place an ionizing bar or antistatic gun near the balance to prevent powder repulsion/scattering. -
Zone Definition: Clear the hood of unnecessary clutter to ensure laminar airflow is not disrupted.
Phase B: Weighing & Transfer (The Critical Moment)
-
Don PPE: Put on inner gloves, sleeve covers, lab coat, then outer gloves.
-
Tare First: Place the weighing boat on the balance inside the hood. Tare before opening the reagent container.
-
Transfer: Use a disposable spatula. Do not pour from the bottle.
-
Technique: Tap the spatula gently against the weighing boat, not the balance pan.
-
-
Seal: Close the source container immediately after transfer. Wrap the cap with Parafilm if long-term storage follows.
-
Wipe Down: Wipe the exterior of the reagent bottle and the balance area with a damp Kimwipe (ethanol/water) before removing hands from the hood.
Phase C: Solubilization
-
Add solvent (e.g., DMF, DMSO, or Methanol) to the solid slowly.
-
Exotherm Check: While unlikely to be violent, always monitor for mild heat generation during initial dissolution.
-
Venting: Do not cap the dissolution vessel tightly until the solution has equilibrated to room temperature.
Emergency Response & Spill Management
Minor Spill (< 5 grams)
-
Alert: Notify nearby personnel.
-
Cover: Gently cover the powder with a damp paper towel to prevent aerosolization. Do not dry sweep.
-
Collect: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.
-
Clean: Wash the area with soap and water three times.
Exposure Response[1][2]
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open.
-
Skin Contact: Remove contaminated PPE.[1][2] Wash skin with non-abrasive soap. Do not use solvents (ethanol) on skin, as they enhance permeation.
Disposal & Decontamination
Environmental Stewardship: Amino acid analogs must not enter the water table due to potential biological accumulation.
| Waste Stream | Disposal Method | Notes |
| Solid Waste | Incineration | Label as "Non-RCRA Regulated Chemical Solid." Segregate from oxidizers. |
| Liquid Waste | Solvent Stream | Dissolve in combustible solvent (Acetone/Ethanol) and dispose of in the "Organic Solvents" stream for fuel blending/incineration. |
| Empty Containers | Triple Rinse | Triple rinse with solvent, collect rinsate as liquid waste. Deface label and recycle glass. |
Visualized Safety Workflow
The following diagram illustrates the logical flow of the safety protocol, emphasizing the "Check-Gate" system where work stops if safety criteria are not met.
Figure 1: Operational decision tree for handling beta-methylphenylalanine. Note the critical "Stop Work" gate at the Engineering Check phase.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. U.S. Department of Labor.
-
Fisher Scientific. (2021). Safety Data Sheet: L-Phenylalanine. (Representative SDS for amino acid handling).
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
